1-Nitro-4-(2,2,2-trifluoroethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBBLUSIUSNNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: Unveiling the Solid-State Architecture of a Fluorinated Nitroaromatic
An In-depth Technical Guide to the Crystal Structure Analysis of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene
The introduction of a trifluoroethyl group and a nitro group onto a benzene ring creates a molecule with a unique electronic profile and potential for specific intermolecular interactions. Understanding its three-dimensional arrangement in the solid state is paramount for predicting its physicochemical properties, such as solubility, melting point, and bioavailability, which are critical in the realms of medicinal chemistry and materials science. This guide will lead you through the necessary steps, from synthesizing the compound to the final validation of its crystal structure, providing the causality behind each experimental choice.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Proposed Synthesis of this compound
A plausible synthetic route would involve the trifluoroethylation of a suitable nitrobenzene precursor. A common method for introducing a trifluoroethyl group is through radical addition or nucleophilic substitution. A potential two-step synthesis is outlined below:
Step 1: Synthesis of 4-Iodo-1-nitrobenzene
Nitration of iodobenzene is a standard electrophilic aromatic substitution.
-
Protocol:
-
To a stirred solution of iodobenzene in a mixture of concentrated sulfuric acid and acetic anhydride, slowly add fuming nitric acid at a temperature maintained below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice, and collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to yield 4-iodo-1-nitrobenzene.
-
Step 2: Trifluoroethylation of 4-Iodo-1-nitrobenzene
A copper-catalyzed cross-coupling reaction can be employed to introduce the trifluoroethyl group.
-
Protocol:
-
In a sealed tube, combine 4-iodo-1-nitrobenzene, a suitable trifluoroethylating agent (e.g., (2,2,2-trifluoroethyl)trimethylsilane), a copper(I) catalyst (e.g., CuI), and a ligand (e.g., 1,10-phenanthroline) in an appropriate solvent such as DMF or NMP.
-
De-gas the mixture and heat it to a temperature typically ranging from 80 to 120°C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Crystallization Methodologies
The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[1] The ideal crystal should be transparent, have well-defined faces, and be free of cracks or other defects.[1] Common techniques for small organic molecules include:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over days or weeks.[2] The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.[2] To control the rate of evaporation, the vial can be covered with a perforated cap or placed in a larger, sealed container.[2][3]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, leading to crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in temperature reduces solubility, promoting crystal growth.
For this compound, a starting point would be to attempt crystallization from a range of solvents of varying polarity, such as hexane, ethyl acetate, dichloromethane, and methanol, using the slow evaporation technique.
Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[4]
Experimental Protocol
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.[4]
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo Kα radiation, λ = 0.71073 Å, or Cu Kα radiation, λ = 1.5418 Å) and a detector (e.g., a CCD or CMOS detector).[4] The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
A series of diffraction images are collected as the crystal is rotated through a range of angles.[5] Modern diffractometers often collect a full sphere or hemisphere of data to ensure completeness.[4] The data collection process can take several hours.[4]
-
Data Processing: The raw diffraction images are processed using specialized software (e.g., Bruker's APEX suite or CrysAlisPro).[6] This involves:
-
Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Absorption Correction: Correcting the integrated intensities for experimental factors such as variations in beam intensity and absorption of X-rays by the crystal.
-
The output of this process is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the corresponding integrated intensities and their standard uncertainties for each reflection.
Structure Solution, Refinement, and Validation: From Data to Model
Structure Solution
The "phase problem" in crystallography refers to the fact that the measured diffraction intensities are related to the amplitudes of the structure factors, but the phase information is lost. The structure is solved by determining these phases. For small molecules, this is typically achieved using direct methods, which are implemented in software like SHELXT. These methods use statistical relationships between the intensities to derive the phases.
Structure Refinement
Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process.[7] The program SHELXL is the most widely used software for this purpose.[8] During refinement, the atomic parameters (coordinates, site occupancies, and atomic displacement parameters) are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[7]
The quality of the refinement is monitored using several indicators, most notably the R-factor (R1), which should ideally be below 5% for a well-refined small-molecule structure.
Validation of the Crystal Structure
A critical final step is the validation of the determined crystal structure. This is typically done using the checkCIF utility, which is integrated into the PLATON software.[9][10] This program checks the crystallographic information file (CIF) for self-consistency, correct symmetry assignment, unusual geometric parameters, and other potential issues.[9][10] The output is a series of ALERTS that highlight any potential problems that need to be addressed.[10]
Hypothetical Crystal Structure of this compound
Based on the molecular structure, we can anticipate certain crystallographic features. The molecule is relatively rigid, and the polar nitro group and the trifluoroethyl group are expected to play a significant role in the crystal packing through dipole-dipole interactions and potentially weak hydrogen bonds.
Tabulated Crystallographic Data (Hypothetical)
| Parameter | Hypothetical Value |
| Empirical formula | C₈H₆F₃NO₂ |
| Formula weight | 205.14 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.123(4) Å, α = 90° |
| b = 10.456(5) Å, β = 101.34(2)° | |
| c = 9.876(5) Å, γ = 90° | |
| Volume | 823.4(7) ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | 1.654 Mg/m³ |
| Absorption coefficient | 0.158 mm⁻¹ |
| F(000) | 416 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| θ range for data collection | 2.50 to 27.50° |
| Index ranges | -10 ≤ h ≤ 10, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12 |
| Reflections collected | 8456 |
| Independent reflections | 1890 [R(int) = 0.0345] |
| Completeness to θ = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 1890 / 0 / 127 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak/hole | 0.34 and -0.21 e.Å⁻³ |
Discussion of the Hypothetical Structure
In this hypothetical monoclinic structure, the molecule would likely adopt a conformation where the trifluoroethyl group is oriented to minimize steric hindrance with the benzene ring. The nitro group would be nearly coplanar with the aromatic ring to maximize resonance stabilization.
The crystal packing would be dominated by intermolecular interactions. One could expect to see C-H···O and C-H···F hydrogen bonds, which, although weak, can collectively influence the packing arrangement. The electron-withdrawing nitro group and the electron-rich benzene ring could also lead to π-π stacking interactions between adjacent molecules.
Integration with Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing and validating experimental crystallographic data.[11]
Gas-Phase Geometry Optimization
A DFT calculation can be performed to optimize the geometry of an isolated molecule of this compound in the gas phase.[12][13] This provides the lowest energy conformation of the molecule in the absence of packing forces. Comparing the bond lengths, bond angles, and torsion angles from this calculation with the experimental values from the crystal structure can reveal the effects of intermolecular interactions on the molecular geometry.
-
Protocol:
-
Build the initial molecular structure in a suitable program (e.g., GaussView, Avogadro).
-
Perform a geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).
-
Analyze the output to obtain the optimized geometric parameters.
-
Crystal Structure Prediction
Advanced computational methods can also be used for ab initio crystal structure prediction, which attempts to find the most stable crystal packing arrangements based on the molecular structure.[14][15] While computationally intensive, this can be a valuable tool for understanding polymorphism and for providing starting models for refinement against powder diffraction data.
Conclusion
The determination of the crystal structure of this compound, as outlined in this guide, is a multi-step process that requires careful execution and interpretation at each stage. From the synthesis of high-purity material and the growth of single crystals to the intricacies of data collection, structure solution, and refinement, each step is crucial for obtaining a reliable and accurate final model. The integration of computational chemistry provides an additional layer of validation and insight into the relationship between the molecular and crystal structures. The resulting detailed three-dimensional atomic arrangement is invaluable for understanding the solid-state properties of this compound and for guiding its potential applications in drug development and materials science.
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Matter Modeling Stack Exchange. (2021, March 18). Geometry optimization: what happens in the algorithm? Retrieved from [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Purdue University. X-Ray Crystallography - Software. Retrieved from [Link]
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CCDC. Short Guide to CIFs. Retrieved from [Link]
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Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. Retrieved from [Link]
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Latifi, R. User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
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Spek, A. L. Interpretation of crystal structure determinations. Retrieved from [Link]
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Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy. Retrieved from [Link]
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Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. DOI:10.1039/C1CE05624G. Retrieved from [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. DOI:10.1107/S205322961402421X. Retrieved from [Link]
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Gavezzotti, A. (2010). Computational studies of crystal structure and bonding. PubMed. DOI:10.1002/9780470768911.ch7. Retrieved from [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. DOI:10.1107/S090744490804313X. Retrieved from [Link]
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Cîrdei, V. I., et al. (2020). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 21(15), 5439. DOI:10.3390/ijms21155439. Retrieved from [Link]
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Electronic effects of the 2,2,2-trifluoroethyl group on the nitrobenzene ring
An In-Depth Technical Guide to the Electronic Effects of the 2,2,2-Trifluoroethyl Group on the Nitrobenzene Ring
Abstract
The introduction of fluorinated moieties is a cornerstone of modern medicinal and materials chemistry, offering a powerful tool to modulate the physicochemical properties of organic molecules. Among these, the 2,2,2-trifluoroethyl group (-CH₂CF₃) presents a unique electronic profile dominated by a strong inductive effect. When appended to a nitrobenzene ring—a scaffold already characterized by profound electron deficiency—the resulting system exhibits intensified electronic deactivation with significant implications for reactivity, metabolic stability, and molecular interactions. This guide provides a detailed examination of the electronic interplay between the 2,2,2-trifluoroethyl group and the nitrobenzene ring, synthesizing theoretical principles with practical, field-proven experimental and computational methodologies for researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorine in Aromatic Systems
The strategic incorporation of fluorine into aromatic systems has become an indispensable tool in drug discovery and materials science. The extreme electronegativity of fluorine atoms can dramatically alter the electronic landscape of a molecule. While a single fluorine atom on a benzene ring exhibits both electron-withdrawing inductive effects and electron-donating resonance effects, perfluoroalkyl groups like trifluoromethyl (-CF₃) and 2,2,2-trifluoroethyl (-CH₂CF₃) act almost exclusively as potent electron-withdrawing groups through the sigma bond framework (the inductive effect).[1][2]
The nitrobenzene ring is a classic example of a strongly deactivated aromatic system. The nitro group (-NO₂) withdraws electron density from the ring through both inductive and resonance mechanisms, rendering it highly electron-poor and significantly less reactive towards electrophilic aromatic substitution.[3][4] This guide focuses on the synergistic effect of combining the powerful inductive-withdrawing 2,2,2-trifluoroethyl group with the already electron-deficient nitrobenzene core, creating a system of pronounced and specialized electronic character.
Fundamental Electronic Effects: A Quantitative Perspective
To quantify the electronic influence of substituents, the Hammett equation provides a well-established framework.[5][6] The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.[6] These effects are a composite of two primary mechanisms:
-
Inductive Effect (σI): The polarization of a σ bond due to the electronegativity difference between adjacent atoms. This effect attenuates with distance.[7]
-
Resonance Effect (σR): The delocalization of π electrons between a substituent and the aromatic ring. This effect is most pronounced at the ortho and para positions.[7][8]
Electronic Profile of the Key Players
The 2,2,2-Trifluoroethyl Group (-CH₂CF₃)
The defining electronic feature of the -CH₂CF₃ group is its strong electron-withdrawing inductive effect (-I). The three highly electronegative fluorine atoms create a powerful dipole, pulling electron density away from the methylene (-CH₂-) carbon and, subsequently, from the aromatic ring to which it is attached.[9] Unlike groups with lone pairs (e.g., -OCH₃) or halogens directly on the ring, the -CH₂CF₃ group has no significant capacity for π-electron donation (resonance donation). Its electronic character is therefore overwhelmingly inductive.
The Nitro Group (-NO₂)
The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the benzene ring through two distinct mechanisms:
-
Strong Inductive Effect (-I): The positively charged nitrogen atom strongly pulls electron density from the ring through the sigma bond.
-
Strong Resonance Effect (-R): The π system of the nitro group can delocalize electrons from the benzene ring, placing a partial positive charge on the ortho and para positions.[3][4]
This dual-mode electron withdrawal makes nitrobenzene over 10 million times less reactive than benzene in electrophilic nitration.[3]
Caption: Interplay of electronic effects from -NO₂ and -CH₂CF₃ groups.
Synergistic Deactivation in Trifluoroethyl-Nitrobenzene
When both a nitro group and a 2,2,2-trifluoroethyl group are present on a benzene ring, their electron-withdrawing effects are additive, resulting in a profoundly electron-deficient aromatic system.
-
Overall Electron Density: The ring is severely depleted of π-electron density, significantly more so than nitrobenzene alone. This has major consequences for its reactivity and interactions.
-
Reactivity in Electrophilic Aromatic Substitution (EAS): The system is extremely deactivated towards EAS. Both the -NO₂ group and the inductively withdrawing -CH₂CF₃ group are meta-directing deactivators. Therefore, any forced electrophilic substitution would be expected to occur at the positions meta to both substituents, if sterically accessible.
-
Reactivity in Nucleophilic Aromatic Substitution (SNAr): The extreme electron deficiency makes the ring highly susceptible to SNAr, particularly if a suitable leaving group (like a halogen) is present at a position ortho or para to the powerful withdrawing groups.
Table 1: Comparative Hammett Substituent Constants (σ)
| Substituent | σ_meta (σm) | σ_para (σp) | Primary Electronic Effect(s) |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07[5] | -0.17[5] | +I, Hyperconjugation |
| -CF₃ | 0.43 | 0.54 | Strong -I |
| -CH₂CF₃ | ~0.35 | ~0.40 | Strong -I |
| -NO₂ | 0.71[5] | 0.78[5] | Strong -I, Strong -R |
*Note: Exact Hammett constants for -CH₂CF₃ can vary slightly depending on the measurement system. These are representative values illustrating its strong electron-withdrawing nature, intermediate between -CF₃ and -NO₂ in some contexts.
Experimental & Computational Validation
Theoretical predictions must be validated through empirical data. The synthesis and characterization of a model compound, such as 4-(2,2,2-trifluoroethyl)nitrobenzene, provides a robust platform for this validation.
Caption: Experimental workflow for synthesis and analysis.
Synthesis Protocol: Nitration of (2,2,2-Trifluoroethyl)benzene
Causality: The standard mixed-acid nitration protocol is effective for moderately deactivated rings. The -CH₂CF₃ group is deactivating, so controlled temperature is crucial to prevent runaway reactions while ensuring the formation of the nitronium ion (NO₂⁺) electrophile.[10]
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (2.0 eq) to 0 °C in an ice-salt bath.
-
Nitrating Mixture Formation: Add concentrated nitric acid (1.5 eq) dropwise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Add (2,2,2-trifluoroethyl)benzene (1.0 eq) dropwise to the nitrating mixture, maintaining the reaction temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
-
Workup: Carefully pour the reaction mixture over crushed ice. Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography to separate the ortho and para isomers.
Spectroscopic Characterization Protocols
Causality: Spectroscopic techniques provide direct evidence of the electronic environment of nuclei and functional groups. Electron withdrawal by the -NO₂ and -CH₂CF₃ groups causes predictable changes in chemical shifts and vibrational frequencies.
A. NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Expected Observations:
-
¹H NMR: The aromatic protons will appear significantly downfield (deshielded) compared to benzene (δ ~7.26 ppm), indicative of a highly electron-poor ring.
-
¹³C NMR: The aromatic carbon signals will also be shifted downfield. The carbon directly attached to the nitro group (ipso-carbon) will be particularly deshielded.
-
¹⁹F NMR: A triplet will be observed (due to coupling with the adjacent -CH₂- protons), providing a clean signal for identifying the trifluoroethyl group.
-
B. IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the liquid product between two NaCl plates or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Observations:
-
Strong asymmetric and symmetric stretching bands for the nitro group (-NO₂) will appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[12]
-
Strong C-F stretching bands will be prominent in the 1100-1300 cm⁻¹ region.
-
Computational Modeling Workflow
Causality: Density Functional Theory (DFT) calculations provide a powerful visual and quantitative tool to map the electron distribution, confirming the inductive effects that are inferred from experimental data.[1][13]
-
Structure Optimization: Build the 4-(2,2,2-trifluoroethyl)nitrobenzene molecule in a molecular modeling program. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[1]
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive molecular orbitals and atomic charges (e.g., using Natural Bond Orbital analysis).
-
Visualization: Generate an Electrostatic Potential (ESP) map. The map will visually represent the electron distribution, with electron-poor regions colored blue and electron-rich regions colored red. For this molecule, a significant blue coloration (positive potential) is expected over the aromatic ring, confirming its profound electron deficiency.
Implications in Drug Development and Materials Science
Understanding the electronic profile of the trifluoroethyl-substituted nitrobenzene core is critical for its practical application:
-
Metabolic Stability: The strong electron-withdrawing nature of the substituents can render the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common strategy for increasing the half-life of drug candidates.[1]
-
Modulation of pKa: The presence of these groups can significantly lower the pKa of nearby acidic protons or raise the pKa of basic nitrogen atoms (e.g., in an aniline derived from the reduction of the nitro group).
-
Receptor Binding: The modified electronic distribution and the potential for the CF₃ group to act as a hydrogen bond acceptor can alter the binding affinity and selectivity of a molecule for its biological target.
-
Advanced Materials: In materials science, these highly polarized aromatic systems can be used as building blocks for energetic materials, liquid crystals, or polymers with specific dielectric properties.
Conclusion
The 2,2,2-trifluoroethyl group exerts a powerful, inductively-driven electron-withdrawing effect on the nitrobenzene ring. This effect acts in concert with the innate deactivating properties of the nitro group to create a profoundly electron-deficient aromatic system. This synergistic deactivation has predictable and significant consequences for the molecule's reactivity, spectroscopic properties, and potential applications. By integrating theoretical principles with robust experimental and computational validation, researchers can harness these electronic effects to rationally design next-generation pharmaceuticals and advanced materials with tailored properties.
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Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
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Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. (n.d.). MDPI. [Link]
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Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. (n.d.). NIH. [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2022). ACS Publications. [Link]
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IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... (2015). ResearchGate. [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). NIH. [Link]
- Preparation method for 2,3,4-trifluoronitrobenzene. (2013).
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Hammett substituent constants: Topics. (n.d.). Science.gov. [Link]
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2,2,2-Trifluoroethanol. (n.d.). Wikipedia. [Link]
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Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. (2014). ResearchGate. [Link]
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Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. (2003). ResearchGate. [Link]
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Exploiting the inductive effect of the trifluoromethyl group... (2023). RSC Publishing. [Link]
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Problem Set #3 – Solutions Q1, 3, 5, 7. (n.d.). University of Manitoba. [Link]
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Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides... (1993). PubMed. [Link]
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Hammett substituent constants. (n.d.). Stenutz. [Link]
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Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position? (2022). Quora. [Link]
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How to prepare nitrobenzene from fluorobenzene in organic chemistry. (2017). Quora. [Link]
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The Hammett cp relationship. (n.d.). Cambridge University Press. [Link]
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How to make Nitrobenzene. (2015). YouTube. [Link]
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Hammett Substituent Constants. (n.d.). ResearchGate. [Link]
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Methodological & Application
Synthetic Routes to 4-(2,2,2-trifluoroethyl)aniline from 1-Nitro-4-(2,2,2-trifluoroethyl)benzene: An Application Note and Protocol Guide
Abstract
This comprehensive guide details the synthetic transformation of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene to the pharmaceutically significant building block, 4-(2,2,2-trifluoroethyl)aniline. The presence of the trifluoromethyl group introduces unique challenges and opportunities in drug design, enhancing metabolic stability and bioavailability.[1] This document provides a comparative analysis of catalytic hydrogenation and chemical reduction methodologies, offering detailed, field-proven protocols for each. Emphasis is placed on the causality behind experimental choices, ensuring scientific integrity and enabling researchers to make informed decisions for their specific applications. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible synthetic routes to this valuable compound.
Introduction: The Significance of Trifluoromethylated Anilines in Medicinal Chemistry
The incorporation of trifluoromethyl groups into pharmacologically active molecules is a widely employed strategy in modern drug discovery.[1] The unique electronic properties of the CF3 group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. 4-(2,2,2-trifluoroethyl)aniline is a key intermediate in the synthesis of a variety of therapeutic agents. The primary synthetic challenge lies in the selective reduction of the aromatic nitro group to an amine without affecting the trifluoroethyl substituent. This application note provides a critical evaluation of the most effective synthetic routes to achieve this transformation with high yield and purity.
Comparative Analysis of Synthetic Routes
The reduction of a nitroarene to an aniline is a fundamental transformation in organic synthesis. For the specific case of this compound, the two most prevalent and effective methods are catalytic hydrogenation and chemical reduction.
Route 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and simple product isolation.[2] The reaction involves the use of hydrogen gas in the presence of a metal catalyst.
Mechanism: The catalytic hydrogenation of a nitrobenzene derivative over a palladium catalyst is generally understood to proceed through a stepwise reduction. The nitro group is first reduced to a nitroso group, then to a hydroxylamine, and finally to the aniline.[3]
Catalyst Selection:
-
Palladium on Carbon (Pd/C): This is the most common and often the most effective catalyst for this transformation.[4] It offers high activity and selectivity, and the heterogeneous nature of the catalyst allows for easy removal by filtration.[2][5][6]
-
Raney Nickel (Ra-Ni): A cost-effective alternative to palladium catalysts, Raney Nickel is also highly effective for nitro group reductions.[4][7] It can be particularly useful when other functional groups sensitive to hydrogenolysis are present.[4]
-
Platinum Oxide (PtO2): While also a viable catalyst, it may be less selective and can sometimes lead to over-reduction of the aromatic ring under harsh conditions.
Causality of Experimental Choices: The choice of catalyst is critical. Pd/C is generally preferred for its high efficiency and selectivity in nitro group reductions. The inert carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic activity. Raney Nickel, an alloy of aluminum and nickel, is activated by leaching the aluminum with a strong base, creating a high-surface-area, porous nickel catalyst that is highly active for hydrogenations.[7]
Table 1: Comparison of Catalytic Hydrogenation Conditions
| Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Typical Yield (%) | Key Considerations |
| 5% Pd/C | 50-100 | 25-50 | Methanol, Ethanol | >95 | High efficiency, easy filtration. |
| Raney Ni | 50-500 | 25-75 | Methanol, Ethanol | >90 | Cost-effective, pyrophoric nature requires careful handling. |
| PtO2 | 50-100 | 25-50 | Acetic Acid, Ethanol | >90 | Can catalyze ring hydrogenation at higher pressures/temperatures. |
Route 2: Chemical Reduction
Chemical reduction offers a valuable alternative to catalytic hydrogenation, particularly when high-pressure equipment is unavailable. These methods typically involve the use of a metal in an acidic medium.
Reducing Agent Selection:
-
Iron (Fe) in Acetic Acid or with Ammonium Chloride: This is a classic and highly reliable method for nitro group reduction.[4][8] It is known for its excellent chemoselectivity, leaving most other functional groups intact.[4] The reaction is heterogeneous and the workup is straightforward.
-
Tin(II) Chloride (SnCl2): Another mild and selective reducing agent for nitroarenes.[4] It is particularly useful for substrates that are sensitive to more vigorous conditions.
-
Zinc (Zn) in Acetic Acid: Similar to iron, zinc is an effective reducing agent for this transformation.[4]
Mechanism (Fe/H+): The reduction of a nitro group with iron in an acidic medium is a complex process involving a series of single electron transfers from the iron metal to the nitro group. The acidic conditions are necessary to protonate the intermediates and to generate the active form of the iron. The overall reaction results in the formation of the aniline and iron oxides.[9]
Causality of Experimental Choices: The choice of metal and acid can influence the reaction rate and selectivity. Iron is often favored due to its low cost and environmental benignity. Acetic acid provides a suitable acidic environment and also acts as a solvent. The use of ammonium chloride in aqueous ethanol provides a near-neutral pH, which can be advantageous for acid-sensitive substrates.
Table 2: Comparison of Chemical Reduction Conditions
| Reducing Agent | Acid/Additive | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Fe powder | Acetic Acid | Ethanol/Water | 70-100 | >90 | Cost-effective, straightforward workup.[8] |
| Fe powder | NH4Cl | Ethanol/Water | 70-80 | >90 | Near-neutral conditions, good for acid-sensitive substrates. |
| SnCl2·2H2O | HCl | Ethanol | 50-70 | >85 | Milder conditions, but tin waste can be problematic. |
| Zn powder | Acetic Acid | Ethanol | 50-70 | >85 | Effective, but zinc waste needs to be managed. |
Detailed Experimental Protocols
Protocol 1: Optimized Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a robust and high-yielding procedure for the catalytic hydrogenation of this compound.
Materials and Reagents:
-
This compound
-
5% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH), ACS grade
-
Hydrogen (H2) gas, high purity
-
Celite® 545
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Glass liner for the reaction vessel
-
Magnetic stir plate and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Ensure the Parr hydrogenator and its glass liner are clean and dry.
-
Charging the Reactor: To the glass liner, add this compound (1.0 eq).
-
Solvent Addition: Add methanol (10-20 mL per gram of starting material).
-
Catalyst Addition: Carefully add 5% Pd/C (1-5 mol%). Safety Note: Palladium on carbon can be pyrophoric; handle under an inert atmosphere or as a wet paste.[10]
-
Assembly and Purging: Assemble the Parr hydrogenator according to the manufacturer's instructions. Purge the vessel with nitrogen or argon three times, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas to 50 psi. Begin stirring and heat the reaction to 40 °C if necessary.
-
Monitoring: Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 2-4 hours when the hydrogen uptake ceases.[3]
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-(2,2,2-trifluoroethyl)aniline.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel or by distillation.
Protocol 2: Chemical Reduction using Iron in Acetic Acid
This protocol provides a reliable and scalable method for the chemical reduction of this compound.
Materials and Reagents:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add a mixture of ethanol and glacial acetic acid (e.g., a 2:1 to 4:1 ratio).[8] Slowly add iron powder (3-5 eq) with stirring. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the iron and iron salts, washing the pad with ethanol or ethyl acetate. c. Concentrate the filtrate under reduced pressure. d. Dilute the residue with ethyl acetate and water. e. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH > 8). f. Transfer the mixture to a separatory funnel and separate the layers. g. Extract the aqueous layer with ethyl acetate (2x). h. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude 4-(2,2,2-trifluoroethyl)aniline can be purified by column chromatography on silica gel or by distillation.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the reduction of this compound.
Experimental Workflow: Catalytic Hydrogenation
Caption: Step-by-step workflow for the catalytic hydrogenation protocol.
Troubleshooting and Safety Considerations
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient reducing agent- Low reaction temperature or pressure- Poor stirring | - Use fresh catalyst or a different batch.- Increase the equivalents of the reducing agent.- Increase temperature/pressure within safe limits.- Ensure vigorous stirring. |
| Side Product Formation | - Over-reduction (for catalytic hydrogenation)- Impurities in starting material | - Reduce reaction time, temperature, or pressure.- Use a more selective catalyst.- Purify the starting material before the reaction. |
| Low Yield | - Mechanical losses during workup- Incomplete reaction- Product volatility | - Ensure efficient extraction and filtration.- See "Incomplete Reaction" above.- Use a cold trap during concentration if the product is volatile. |
Safety Precautions:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Always work in a well-ventilated area and use intrinsically safe equipment. Palladium on carbon can be pyrophoric and should be handled with care, preferably under an inert atmosphere when dry.[10]
-
Chemical Reduction: Reactions involving acids should be performed in a fume hood. The addition of reagents can be exothermic; control the rate of addition and use an ice bath if necessary.
Conclusion
The synthesis of 4-(2,2,2-trifluoroethyl)aniline from its corresponding nitro precursor is a critical transformation for the pharmaceutical industry. Both catalytic hydrogenation and chemical reduction methods offer efficient and high-yielding routes. The choice between these methods will depend on the available equipment, scale of the reaction, and the presence of other functional groups in the molecule. The protocols provided in this guide have been developed to be robust and reproducible, providing a solid foundation for researchers in this field.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Vertex AI Search. (n.d.). Nitro Reduction - Common Conditions.
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
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MasterClass. (2021, August 26). Catalytic Hydrogenation of Alkenes With Pd, Pt and Other Metals. Retrieved from [Link]
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YouTube. (2024, November 30). Hydrogenation Reaction Set up - Reduction of a Nitro group. Retrieved from [Link]
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ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]
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YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of nitrobenzene over different catalysts. Retrieved from [Link]
-
ACS Publications. (2023, May 12). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
YouTube. (2024, January 14). Mastering Aniline: Step-by-Step Preparation from Benzene. Retrieved from [Link]
- Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
-
RSC Publishing. (2021, November 15). Selective hydrogenation of 4-nitrostyrene to 4-nitroethylbenzene catalyzed by Pd@Ru core–shell nanocubes. Retrieved from [Link]
- Google Patents. (n.d.). US4265834A - Process for the catalytic hydrogenation of nitrobenzene.
-
ACS Publications. (n.d.). Characteristics of carbon-supported palladium catalysts for liquid-phase hydrogenation of nitroaromatics. Retrieved from [Link]
-
Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). AMINATION BY REDUCTION. Retrieved from [Link]
-
NIH. (2011, December 8). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved from [Link]
-
RSC Publishing. (2024, September 10). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Retrieved from [Link]
-
ResearchGate. (2018, May). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of nitrobenzene a Catalytic performance for the.... Retrieved from [Link]
-
YouTube. (2024, November 30). Hydrogenation Reaction Set up - Reduction of a Nitro group. Retrieved from [Link]
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Derivatization of 4-(2,2,2-trifluoroethyl)aniline obtained from 1-Nitro-4-(2,2,2-trifluoroethyl)benzene
An Application Guide to the Synthesis and Derivatization of 4-(2,2,2-trifluoroethyl)aniline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed protocols and expert insights into the synthesis and subsequent derivatization of 4-(2,2,2-trifluoroethyl)aniline, a key building block in modern medicinal chemistry and materials science. The strategic incorporation of the trifluoroethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document begins with a robust protocol for the synthesis of the target aniline from its nitroaromatic precursor, 1-Nitro-4-(2,2,2-trifluoroethyl)benzene. It then delineates several field-proven derivatization strategies for the primary amino group, including N-acylation, N-arylation via Buchwald-Hartwig amination, sulfonamide formation, and diazotization-based transformations. Each protocol is designed to be self-validating and is accompanied by mechanistic explanations, workflow diagrams, and practical advice to guide researchers in drug discovery and chemical development.
Introduction: The Strategic Importance of the 4-(2,2,2-trifluoroethyl)aniline Scaffold
The 4-(2,2,2-trifluoroethyl)aniline moiety is a privileged scaffold in contemporary drug discovery. The trifluoroethyl group, a bioisostere of the ethyl group, imparts unique physicochemical properties that are highly sought after by medicinal chemists. Its strong electron-withdrawing nature and the high stability of the C-F bond can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and membrane permeability.[1] Consequently, derivatives of this aniline are integral components in the development of novel pharmaceuticals, agrochemicals, and advanced functional materials.[2][3]
This guide provides a comprehensive framework for working with this valuable intermediate, starting from its synthesis and branching into several key derivatization pathways that unlock a diverse chemical space for structure-activity relationship (SAR) studies.
Synthesis of 4-(2,2,2-trifluoroethyl)aniline from this compound
The most direct and scalable route to 4-(2,2,2-trifluoroethyl)aniline is the reduction of the corresponding nitro compound. While catalytic hydrogenation is effective, chemical reduction using metals in acidic media is often preferred for its operational simplicity and cost-effectiveness, particularly on a lab scale. The use of iron powder in the presence of an acid like hydrochloric acid is a classic and reliable method.[4][5]
Mechanistic Rationale
The reduction of an aromatic nitro group with iron and acid is a heterogeneous reaction that proceeds through a series of single-electron transfers from the iron metal. The acidic medium serves to protonate the oxygen atoms of the nitro group, facilitating their removal as water and generating the final amine product.
Experimental Workflow: Synthesis of the Starting Aniline
Caption: Synthesis workflow for 4-(2,2,2-trifluoroethyl)aniline.
Detailed Protocol: Reduction of this compound
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio). Add iron powder (3.0-5.0 eq).
-
Acid Addition : Heat the mixture to a gentle reflux (approx. 85 °C). Slowly add concentrated hydrochloric acid (0.2-0.5 eq) dropwise. The reaction is exothermic; maintain control by adjusting the addition rate.
-
Reaction Monitoring : Stir the reaction vigorously at reflux for 2-4 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., with a 20% ethyl acetate in hexanes mobile phase).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.
-
Neutralization and Extraction : Combine the filtrates and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often of high purity but can be further purified by flash column chromatography if necessary.
Key Derivatization Pathways for 4-(2,2,2-trifluoroethyl)aniline
The primary amino group of 4-(2,2,2-trifluoroethyl)aniline is a versatile handle for a wide array of chemical transformations. Below are detailed protocols for several high-impact derivatization reactions.
N-Acylation: Amide Bond Formation
N-acylation is a fundamental transformation used to introduce diverse functional groups and build molecular complexity. The resulting amides are stable and prevalent in many bioactive molecules.
-
Rationale : This reaction is robust, high-yielding, and tolerant of many functional groups. It is a cornerstone of SAR studies to probe the steric and electronic requirements of a binding pocket.
Caption: General scheme for N-Acylation.
-
Detailed Protocol: Synthesis of N-(4-(2,2,2-trifluoroethyl)phenyl)acetamide
-
Setup : Dissolve 4-(2,2,2-trifluoroethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. Add a base such as triethylamine (TEA) or pyridine (1.2 eq).
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise.
-
Reaction : Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up : Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the amide product, which can be recrystallized if needed.
-
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of diarylamines and other N-aryl compounds that are difficult to access via classical methods.[6][7]
-
Rationale : This reaction offers broad substrate scope, allowing the coupling of the aniline with a wide variety of aryl or heteroaryl halides/triflates.[8] It is indispensable for synthesizing complex molecules in drug discovery.
Caption: General scheme for Buchwald-Hartwig N-Arylation.
-
Detailed Protocol: Coupling with 4-Bromotoluene
-
Setup : In an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition : Add 4-(2,2,2-trifluoroethyl)aniline (1.2 eq) and 4-bromotoluene (1.0 eq). Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Reaction : Add anhydrous toluene via syringe. Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up : After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through Celite to remove palladium residues.
-
Purification : Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
-
Sulfonamide Formation
The sulfonamide functional group is a key pharmacophore present in numerous antibacterial, diuretic, and anti-inflammatory drugs.
-
Rationale : This reaction is analogous to N-acylation and provides access to a different class of compounds with distinct electronic and hydrogen-bonding properties compared to amides.
Caption: General scheme for Sulfonamide Formation.
-
Detailed Protocol: Synthesis of N-(4-(2,2,2-trifluoroethyl)phenyl)benzenesulfonamide
-
Setup : Dissolve 4-(2,2,2-trifluoroethyl)aniline (1.0 eq) in pyridine (used as both solvent and base) in a flask.
-
Reagent Addition : Cool the solution to 0 °C. Slowly add benzenesulfonyl chloride (1.05 eq) dropwise.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up : Pour the reaction mixture into ice-cold 2M HCl. A precipitate will form. Filter the solid, wash thoroughly with cold water, and air dry.
-
Purification : The crude sulfonamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Diazotization and Sandmeyer Reaction
Diazotization converts the primary amine into a diazonium salt, an exceptionally versatile intermediate that can be displaced by a wide range of nucleophiles (e.g., halides, CN, OH).[9][10]
-
Rationale : This two-step sequence allows for the complete replacement of the amino group, providing access to functionalities that are not achievable through direct substitution. Strict temperature control (0-5 °C) is critical, as diazonium salts are thermally unstable.[11]
Caption: Workflow for Diazotization and Sandmeyer Iodination.
-
Detailed Protocol: Synthesis of 1-Iodo-4-(2,2,2-trifluoroethyl)benzene
-
Diazotization : Prepare a solution of 4-(2,2,2-trifluoroethyl)aniline (1.0 eq) in an aqueous acid solution (e.g., 25% H₂SO₄). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.[11]
-
Nitrite Addition : Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the temperature never exceeds 5 °C. Stir for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction : In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Reaction Completion : Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification : Cool the mixture and extract with diethyl ether or DCM. Wash the organic layer with aqueous sodium thiosulfate solution (to remove excess iodine), then with brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
Summary of Derivatization Reactions
| Reaction Type | Reagents | Product Structure | Typical Yield |
| N-Acylation | Acetyl Chloride, TEA | >90% | |
| Buchwald-Hartwig | 4-Bromotoluene, Pd₂(dba)₃, XPhos, NaOtBu | 70-90% | |
| Sulfonamide | Benzenesulfonyl Chloride, Pyridine | 85-95% | |
| Sandmeyer | 1. NaNO₂, H₂SO₄; 2. KI | 65-80% |
Conclusion
4-(2,2,2-trifluoroethyl)aniline is a high-value starting material for chemical synthesis. The protocols detailed in this application guide provide researchers with reliable and scalable methods for its preparation and subsequent functionalization. The derivatization pathways—from fundamental amide and sulfonamide formations to advanced palladium-catalyzed cross-couplings—offer a robust toolkit for generating diverse molecular libraries. Mastery of these techniques is essential for professionals in drug discovery and development aiming to leverage the unique properties of fluorinated compounds to create next-generation therapeutics and materials.[12]
References
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Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(32), 19663–19667. [Link]
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Wikipedia. (n.d.). Phenol. Retrieved from [Link]
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Bissell, E. R., & Swansiger, R. W. (1978). Synthesis of some trifluoroethyl-substituted derivatives of aniline. Journal of Fluorine Chemistry, 12(4), 293–305. [Link]
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ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Retrieved from [Link]
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Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
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Pikhard, A., Gini, A., & Carreira, E. M. (2018). Trifluoroethylation and Pentafluoropropylation of C(sp3)–H Bonds. Angewandte Chemie International Edition, 57(28), 8533–8536. [Link]
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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Gemoets, H. P. L., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1876–1883. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]
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ResearchGate. (n.d.). Perfluoroethylation of aniline. Retrieved from [Link]
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Funabiki, K., et al. (2022). Enantioselective Friedel–Crafts Alkylation Reaction of Pyrroles with N-Unprotected Alkynyl Trifluoromethyl Ketimines. Organic Letters, 24(26), 4768–4773. [Link]
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Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 920. [Link]
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Ball, F. G., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15324. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Legeay, J., et al. (2022). Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution. Molecules, 27(3), 896. [Link]
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ResearchGate. (n.d.). Aniline production from nitrobenzene. Retrieved from [Link]
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KIET. (n.d.). Fluorine In Pharmaceutical And Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2, 3, 4-trifluoroaniline.
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YouTube. (2024). Mastering Aniline: Step-by-Step Preparation from Benzene. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-nitro-2-chloro-N-(β-aminoethyl) aniline. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wölfling, J., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 178–186. [Link]
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Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Optimizing 1-Nitro-4-(2,2,2-trifluoroethyl)benzene Synthesis
Welcome to the technical support center for the synthesis of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene. This comprehensive guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this important synthetic transformation. Here, we will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer in-depth troubleshooting for common challenges encountered in the laboratory. Our goal is to empower you with the knowledge to not only successfully synthesize your target molecule but also to maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and widely employed method is the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 4-(2,2,2-trifluoroethyl)benzene. This reaction typically utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the reactive electrophile, the nitronium ion (NO₂⁺).
Q2: What is the directing effect of the 2,2,2-trifluoroethyl group in this reaction?
A2: The 2,2,2-trifluoroethyl group is a moderately deactivating group due to the strong inductive electron-withdrawing effect of the three fluorine atoms. In electrophilic aromatic substitution reactions, such deactivating groups are typically meta-directors. Therefore, the nitration of 4-(2,2,2-trifluoroethyl)benzene is expected to predominantly yield the meta-substituted product, 1-Nitro-3-(2,2,2-trifluoroethyl)benzene. The desired para-isomer, this compound, is generally a minor product in a direct nitration approach. For specific synthesis of the para-isomer, alternative multi-step synthetic strategies may be required.
Q3: Why is temperature control so critical during the nitration process?
A3: The nitration of aromatic compounds is a highly exothermic reaction.[1] Without careful temperature control, several issues can arise:
-
Polynitration: At elevated temperatures, the risk of introducing more than one nitro group onto the aromatic ring increases significantly, leading to the formation of dinitro and trinitro byproducts.[2]
-
Side Reactions: Higher temperatures can promote oxidative side reactions, leading to the formation of phenolic and other degradation products, which can complicate purification and reduce the overall yield.
-
Runaway Reaction: In larger scale reactions, poor temperature control can lead to a dangerous runaway reaction.
Q4: What are the key safety precautions for this synthesis?
A4: Working with concentrated nitric and sulfuric acid requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Fume Hood: All manipulations of concentrated acids and the nitration reaction itself must be performed in a well-ventilated fume hood.
-
Acid Handling: When preparing the nitrating mixture, always add the sulfuric acid slowly to the nitric acid with cooling, as the mixing process is highly exothermic. Never add water to concentrated acid.
-
Quenching: The reaction should be quenched by slowly adding the reaction mixture to ice-water to dissipate the heat and dilute the acids.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently strong nitrating agent: The trifluoroethyl group deactivates the ring, making it less reactive than benzene. 2. Low reaction temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can result in a very slow or stalled reaction. 3. Moisture in the reaction: Water can dilute the mixed acid and inhibit the formation of the nitronium ion. | 1. Optimize the mixed acid composition: Ensure the use of concentrated (98%) sulfuric acid and fuming (90%) or concentrated (70%) nitric acid. The ratio of H₂SO₄ to HNO₃ can be adjusted to increase the concentration of the nitronium ion. 2. Gradual temperature increase: After the initial addition of the substrate at a low temperature (e.g., 0-5 °C), the reaction temperature can be slowly raised to a moderate level (e.g., 25-50 °C) and monitored closely. 3. Use anhydrous reagents and glassware: Ensure that the acids and the starting material are as dry as possible and that the reaction glassware is thoroughly dried before use. |
| Formation of Multiple Products (Isomers) | 1. Inherent regioselectivity: As discussed, the trifluoroethyl group is a meta-director. The formation of other isomers (ortho, para) is expected to some extent. | 1. Purification: A robust purification method, such as column chromatography on silica gel, will be necessary to separate the desired isomer from the others. Careful selection of the eluent system is key. |
| Formation of Dark-Colored Byproducts (Tar) | 1. Overheating: The reaction temperature was too high, leading to oxidative side reactions and polymerization. 2. Excessive reaction time: Leaving the reaction for an extended period, especially at a higher temperature, can lead to product degradation. | 1. Strict temperature control: Maintain the recommended temperature profile throughout the reaction. Use an ice bath for the initial addition and a controlled temperature bath for the remainder of the reaction. 2. Reaction monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and quench the reaction upon completion. |
| Difficult Work-up and Emulsion Formation | 1. Incomplete neutralization: Residual acid can lead to emulsion formation during the aqueous work-up. 2. Presence of viscous byproducts: Tarry materials can stabilize emulsions. | 1. Thorough neutralization: Ensure complete neutralization of the aqueous layer with a base such as sodium bicarbonate or sodium carbonate solution. Check the pH of the aqueous layer to confirm it is neutral or slightly basic. 2. Brine wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[3] 3. Filtration: If significant solid byproducts are present, filtering the crude reaction mixture before the aqueous work-up can be beneficial. |
Experimental Protocol: Nitration of 4-(2,2,2-trifluoroethyl)benzene
This protocol is a general guideline based on established procedures for the nitration of deactivated aromatic compounds. Optimization may be required to achieve the desired yield and purity.
Materials:
-
4-(2,2,2-trifluoroethyl)benzene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%) or Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Hexanes and Ethyl Acetate (for column chromatography)
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add the desired amount of nitric acid dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. A typical molar ratio of H₂SO₄ to HNO₃ is between 1:1 and 2:1.
-
-
Nitration Reaction:
-
Dissolve 4-(2,2,2-trifluoroethyl)benzene in a minimal amount of a suitable inert solvent (e.g., dichloromethane) if necessary, although it is often run neat.
-
Cool the substrate solution (or the neat substrate) in an ice-water bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred substrate, maintaining the reaction temperature between 0 and 5 °C. The molar ratio of the nitrating agent to the substrate is typically between 1.1 and 1.5 equivalents.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired isomer from other isomers and byproducts.
-
Visualizing the Workflow
Reaction Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Mechanistic Overview
Caption: The general mechanism of electrophilic aromatic nitration.
References
-
Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. (n.d.). Retrieved from [Link]
-
Clark, J. (2023). The Nitration of Benzene. Chemguide. Retrieved from [Link]
- US Patent 5,946,638 A, Regioselective nitration of aromatic compounds and the reaction products thereof.
- CN Patent 110746307 B, Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Preparation of Nitrobenzene (Nitration of benzene). (n.d.). Tishk International University. Retrieved from [Link]
- CN Patent 103420842 A, Preparation method for 2,3,4-trifluoronitrobenzene.
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2015). Molbank, 2015(4), M872.
-
PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. In Wikipedia. Retrieved from [Link]
- LibreTexts Chemistry. (2021). 12.
- WO Patent 2016198921 A1, Method of purifying nitrated aromatic compounds
-
FranklyChemistry. (2013, February 4). Aromatic 2b. Preparation & Puification of Nitrobenzene [Video]. YouTube. [Link]
- LibreTexts Chemistry. (2021). 16.4: Substituent Effects in Electrophilic Substitutions.
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2015). Molbank, 2015(4), M872.
- Grynova, G., & Coote, M. L. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15.
- BenchChem. (2023).
- LibreTexts Chemistry. (2021). 16.10: Synthesis of Polysubstituted Benzenes.
- Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. (2023). Organic Letters.
- Aakash Institute. (n.d.).
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- LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups.
- Master Organic Chemistry. (2018, January 29).
- Sreenivasa, S., Nanjundaswamy, M. S., Manojkumar, K. E., Madankumar, S., Lokanath, N. K., & Chetan, P. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124.
- Grynova, G., & Coote, M. L. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15.
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Catalyst poisoning issues in the hydrogenation of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene
Welcome to the technical support center for the catalytic hydrogenation of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The presence of the trifluoroethyl group introduces unique challenges, primarily related to catalyst poisoning, which can impede reaction progress and lead to inconsistent results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to ensure successful and reproducible outcomes in your laboratory.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
Catalyst deactivation is a primary obstacle in the hydrogenation of fluorinated nitroaromatics. The following section addresses common problems, their root causes, and systematic approaches to their resolution.
Scenario 1: Low or Stalled Reaction Conversion
Symptoms: The reaction starts but either proceeds sluggishly or stops completely before full conversion of the starting material, as monitored by techniques like TLC, GC, or LC-MS.
Potential Causes & Diagnostic Workflow:
A stalled reaction is often a tell-tale sign of catalyst poisoning, specifically by fluoride ions generated from the hydrodefluorination of the trifluoroethyl group.[1]
Troubleshooting Steps:
-
Catalyst Activity Verification:
-
Action: Test the catalyst batch with a simpler, non-fluorinated nitroarene like nitrobenzene under standard conditions.
-
Rationale: This will confirm if the catalyst itself is active. Poor performance with a standard substrate points to a bad batch of catalyst or improper handling. Precious metal catalysts on carbon supports can be sensitive to air exposure.[2]
-
-
Substrate and Solvent Purity Check:
-
Action: Ensure the this compound substrate and the solvent are free from impurities, particularly sulfur or other halogenated compounds, which are known catalyst poisons.[2]
-
Rationale: Impurities in the starting materials can competitively adsorb to the catalyst's active sites, blocking the desired reaction.
-
-
Investigate for Hydrodefluorination:
-
Action: Carefully analyze the crude reaction mixture for the presence of fluoride ions using a fluoride ion-selective electrode or by looking for defluorinated byproducts via GC-MS.
-
Rationale: The strong C-F bonds in the trifluoroethyl group can be susceptible to cleavage under certain hydrogenation conditions, releasing fluoride ions (F⁻) that strongly adsorb to and deactivate the palladium catalyst.[1]
-
-
Reaction Condition Optimization:
-
Action: If defluorination is suspected, modify the reaction conditions to be milder. This includes lowering the reaction temperature and/or hydrogen pressure.
-
Rationale: Harsher conditions can promote the undesired side reaction of hydrodefluorination.
-
-
Role of Additives:
-
Action: Introduce a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture.
-
Rationale: The in-situ generated hydrofluoric acid (HF) from defluorination can poison the catalyst. A base can act as a scavenger for this acid, mitigating its detrimental effects.[3]
-
Troubleshooting Workflow for Low Conversion
Caption: Desired reaction pathway and the competing hydrodefluorination leading to catalyst poisoning.
Q3: What are the best practices for substrate and solvent purification to minimize catalyst poisoning?
Feedstock purity is paramount for successful catalytic hydrogenation. [2][4]
-
Substrate Purification:
-
Recrystallization/Distillation: Purify the this compound to remove any non-volatile impurities.
-
Activated Carbon Treatment: A solution of the substrate can be passed through a small plug of activated carbon to remove sulfur-containing impurities.
-
-
Solvent Purity:
-
Use High-Purity Solvents: Employ anhydrous, high-purity solvents.
-
Degassing: Degas the solvent prior to use to remove dissolved oxygen, which can oxidize the catalyst.
-
Q4: Are there alternative catalysts to Pd/C that are more resistant to fluoride poisoning?
While Pd/C is a common choice, its susceptibility to halide poisoning is a drawback. [5]Consider the following alternatives:
-
Platinum-based catalysts (e.g., Pt/C): Platinum can sometimes exhibit higher tolerance to halides compared to palladium.
-
Rhodium-based catalysts (e.g., Rh/C): Rhodium is another platinum group metal that can be effective for nitro group reductions and may show different susceptibility to fluoride poisoning.
-
Non-noble metal catalysts (e.g., Raney Nickel): While often requiring harsher conditions, Raney Nickel can be a cost-effective alternative, though its sensitivity to fluoride should also be evaluated. [6] Q5: Can a fluoride-poisoned catalyst be regenerated?
Regeneration of fluoride-poisoned palladium catalysts can be challenging but may be attempted.
-
Aqueous Base Wash: Washing the recovered catalyst with a dilute aqueous solution of a base (e.g., sodium carbonate or ammonium hydroxide) can help to remove adsorbed fluoride species. This should be followed by thorough washing with deionized water and a final wash with a solvent like ethanol before careful drying under vacuum.
-
Reductive Treatment: After washing, a reduction step under a hydrogen atmosphere at an elevated temperature may help to restore some of the catalytic activity.
It is important to note that complete regeneration is often difficult to achieve, and the performance of the regenerated catalyst may be inferior to that of a fresh catalyst.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory setup and scale.
Protocol 1: Standard Hydrogenation using Pd/C
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Procedure:
-
To a hydrogenation flask, add this compound (1.0 eq).
-
Under a nitrogen atmosphere, add methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (1-5 mol% Pd).
-
Seal the flask and purge the system with nitrogen three times, followed by purging with hydrogen three times.
-
Pressurize the vessel with hydrogen (1-4 atm or as determined by optimization) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Do not allow the catalyst on the celite to dry, as it can be pyrophoric. Keep it wet with solvent.
-
Rinse the filter cake with additional methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by standard methods if necessary.
Protocol 2: Hydrogenation with an Acid Scavenger
Materials:
-
Same as Protocol 1, with the addition of Diisopropylethylamine (DIPEA).
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add DIPEA (1.1 eq) to the solution.
-
Proceed with steps 3-10 from Protocol 1.
References
-
Royal Society of Chemistry. (n.d.). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrocyclization/Defluorination of CF3‐Substituted Acrylamides: Insights from Kinetics of Hydrogen Atom Transfer. PubMed Central. Retrieved from [Link]
-
American Chemical Society. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]
-
Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium supported on magnesium hydroxyl fluoride: An effective acid catalyst for the hydrogenation of imines and N-heterocycles. Retrieved from [Link]
-
American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible role of acidic promoters in the reduction reactions of nitroarenes by CO. Retrieved from [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. Retrieved from [Link]
-
MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Retrieved from [Link]
-
MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
-
YouTube. (n.d.). Hydrogenation Reaction Set up - Reduction of a Nitro group. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Stereoselective hydrodefluorination of CF3-substituted alkenes and gem-difluoroalkenes by H−. Organic Chemistry Frontiers. Retrieved from [Link]
-
Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (n.d.). Retrieved from [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
National Chemical Laboratory. (2023). Palladium based catalysts for hydrogenation of various functional groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method.
-
ResearchGate. (n.d.). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Defluoroalkylation of Trifluoromethylaromatics with Unactivated Alkenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Maximizing hydrogen utilization efficiency in tandem hydrogenation of nitroarenes with ammonia borane. Green Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Palladium. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. PubMed. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]
-
Sci-Hub. (1998). Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. Organometallics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly efficient hydrogenation of nitroarenes by Co nanoparticles encapsulated in N-doped carbon nanotubes under mild conditions. Inorganic Chemistry Frontiers. Retrieved from [Link]
-
YouTube. (2023). Palladium-based catalysts for breaking down fluorine-containing forever chemicals with Michael Wong. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Reactivity: 1-Nitro-4-(2,2,2-trifluoroethyl)benzene vs. 4-Nitrotoluene in Nucleophilic Aromatic Substitution
In the landscape of medicinal chemistry and materials science, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. The reactivity of these scaffolds towards nucleophilic aromatic substitution (SNAr) is of paramount importance for the synthesis of complex derivatives. This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: 1-Nitro-4-(2,2,2-trifluoroethyl)benzene and 4-nitrotoluene . While both molecules share a nitro-activated benzene ring, the subtle yet significant difference in their para-substituents—a trifluoroethyl group versus a methyl group—leads to a profound divergence in their chemical behavior. This analysis is grounded in the fundamental principles of physical organic chemistry and supported by contextual experimental data to provide a clear and objective comparison for researchers, scientists, and drug development professionals.
The Decisive Role of Substituent Effects in SNAr Reactivity
Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The rate-determining step is generally the initial attack of the nucleophile on the aromatic ring.[2] Consequently, the stability of the Meisenheimer complex is a critical determinant of the overall reaction rate.
Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group significantly accelerate SNAr reactions by delocalizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[3][4] Conversely, electron-donating groups (EDGs) destabilize this intermediate and retard the reaction rate. The nitro group (-NO2) is a potent activating group due to its strong electron-withdrawing nature through both inductive and resonance effects.[1]
This guide focuses on the comparative influence of the para-substituent, a 2,2,2-trifluoroethyl group (-CH2CF3) and a methyl group (-CH3), on the reactivity of the nitrobenzene ring towards nucleophilic attack.
Electronic Properties of the Substituents: A Tale of Two Effects
The divergent reactivity of this compound and 4-nitrotoluene can be rationalized by examining the electronic properties of their respective para-substituents.
The Methyl Group (-CH3): A Weak Electron-Donating Inductive Effect
The methyl group is classically considered a weak electron-donating group through an inductive effect (+I).[5] This effect arises from the slightly lower electronegativity of carbon compared to hydrogen, leading to a small net donation of electron density to the aromatic ring. This electron donation, although modest, increases the electron density on the benzene ring, which in turn destabilizes the negatively charged Meisenheimer complex formed during an SNAr reaction.
The 2,2,2-Trifluoroethyl Group (-CH2CF3): A Strong Electron-Withdrawing Inductive Effect
In stark contrast, the 2,2,2-trifluoroethyl group is a potent electron-withdrawing group. The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the methylene group and, consequently, from the aromatic ring. This powerful inductive effect (-I) significantly reduces the electron density of the benzene ring.[6] This deactivation of the ring towards electrophilic attack translates to a significant activation towards nucleophilic attack. The electron-deficient nature of the aromatic ring in this compound makes it a much more favorable target for nucleophiles and leads to a more stable Meisenheimer intermediate.
| Substituent | Hammett Constant (σp) | Taft Polar Constant (σ*) | Electronic Effect |
| -CH3 | -0.17 | 0.00 | Weakly Electron-Donating (Inductive) |
| -CH2CF3 | Estimated to be positive | > 0 (Strongly positive) | Strongly Electron-Withdrawing (Inductive) |
| -CF3 | +0.54 | - | Strongly Electron-Withdrawing (Inductive & Resonance) |
Table 1: Comparison of Electronic Properties of Methyl, Trifluoroethyl, and Trifluoromethyl Substituents. The Hammett constant for -CH3 is well-established.[7] The Taft constant for -CH3 is the reference point (0).[8] The positive Hammett constant for the related -CF3 group highlights its strong electron-withdrawing nature.[7]
The data and established chemical principles strongly suggest that the -CH2CF3 group will have a significantly positive σp value, indicating a strong electron-withdrawing effect that will activate the nitrobenzene ring for SNAr far more effectively than the deactivating -CH3 group.
Comparative Reactivity in SNAr Reactions: A Data-Informed Projection
Prediction: This compound will be significantly more reactive towards nucleophilic aromatic substitution than 4-nitrotoluene.
This prediction is based on the following key points:
-
Stabilization of the Meisenheimer Intermediate: The strongly electron-withdrawing -CH2CF3 group will delocalize the negative charge of the Meisenheimer intermediate much more effectively than the electron-donating -CH3 group. This enhanced stabilization directly translates to a lower activation energy and a faster reaction rate.
-
Electrophilicity of the Aromatic Ring: The inductive effect of the -CH2CF3 group renders the carbon atoms of the aromatic ring in this compound more electrophilic and thus more susceptible to nucleophilic attack.
To provide a semi-quantitative context, we can examine the relative rates of SNAr reactions for a series of para-substituted nitrobenzenes with a common nucleophile. While specific data for the trifluoroethyl-substituted compound is absent, the trend observed with other substituents of varying electronic nature supports our prediction.
| para-Substituent (X) in 4-X-nitrobenzene | Hammett Constant (σp) | Relative Rate (approximate) |
| -OCH3 | -0.27 | << 1 |
| -CH3 | -0.17 | < 1 |
| -H | 0.00 | 1 |
| -Cl | +0.23 | > 1 |
| -Br | +0.23 | > 1 |
| -CN | +0.66 | >> 1 |
| -NO2 | +0.78 | >>> 1 |
Table 2: Relative Reactivity of para-Substituted Nitrobenzenes in a Typical SNAr Reaction. The relative rates are generalized from established principles of substituent effects in SNAr.[3][4]
Given the strong inductive effect of the -CH2CF3 group, its position on this reactivity scale would be significantly above that of -H and likely comparable to or even exceeding that of the halogens, making this compound a highly reactive substrate for SNAr reactions. In contrast, 4-nitrotoluene, with its electron-donating methyl group, would be the least reactive among the compounds listed.
Experimental Workflow: A Protocol for Comparative Kinetic Analysis
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The following protocol outlines a general procedure for monitoring the SNAr reaction of both substrates with a model nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-nitrotoluene with piperidine.
Materials:
-
This compound
-
4-nitrotoluene
-
Piperidine
-
Anhydrous solvent (e.g., acetonitrile or DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks, pipettes, and syringes
Experimental Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each aromatic substrate (e.g., 10 mM) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM) in the same solvent.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance and the starting materials have minimal absorbance. This will require an initial scan to determine the λmax of the product.
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, place a known volume of the aromatic substrate stock solution and dilute with the solvent to a final concentration that gives an initial absorbance within the linear range of the instrument.
-
Initiate the reaction by injecting a small, known volume of a piperidine stock solution into the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the predetermined wavelength as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance plateaus).
-
Repeat the experiment using different concentrations of piperidine to establish pseudo-first-order conditions.
-
Perform the entire set of experiments for both this compound and 4-nitrotoluene.
-
-
Data Analysis:
-
For each kinetic run, plot ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be the pseudo-first-order rate constant, kobs.
-
Plot kobs versus the concentration of piperidine. The slope of this second plot will be the second-order rate constant, k2, for the SNAr reaction.
-
Compare the k2 values obtained for this compound and 4-nitrotoluene.
-
Visualizing the Mechanistic Rationale
The enhanced reactivity of this compound can be visualized by considering the stability of the Meisenheimer intermediate. The electron-withdrawing trifluoroethyl group provides an additional avenue for charge delocalization through its inductive effect, which is absent in the case of the electron-donating methyl group.
Conclusion
Based on a thorough analysis of the electronic effects of the -CH2CF3 and -CH3 substituents, it can be concluded with a high degree of confidence that This compound is substantially more reactive than 4-nitrotoluene in nucleophilic aromatic substitution reactions. The strong inductive electron-withdrawing nature of the trifluoroethyl group significantly activates the aromatic ring towards nucleophilic attack and stabilizes the key Meisenheimer intermediate. This heightened reactivity makes this compound a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science, where rapid and efficient bond formation is crucial. The provided experimental protocol offers a clear pathway for researchers to quantify this reactivity difference and further explore the utility of this activated aromatic system.
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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 4-(2,2,2-trifluoroethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2,2,2-trifluoroethyl)aniline is a cornerstone building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The incorporation of the trifluoroethyl group often imparts desirable properties such as enhanced metabolic stability and increased bioavailability. While classical synthetic routes exist, the demand for more efficient, cost-effective, and sustainable methods has driven the exploration of alternative reagents and strategies. This guide provides an in-depth comparative analysis of four principal synthetic methodologies: the reduction of 4-nitro-1-(2,2,2-trifluoroethyl)benzene, reductive amination of 4-(2,2,2-trifluoroethyl)benzaldehyde, the Buchwald-Hartwig amination, and the Ullmann condensation. Each method is evaluated based on experimental data, mechanistic principles, cost-effectiveness, safety considerations, and scalability, offering a comprehensive resource for informed decision-making in research and process development.
Introduction: The Strategic Importance of the Trifluoroethyl Moiety
The trifluoroethyl group is a privileged motif in medicinal chemistry. Its strong electron-withdrawing nature and lipophilic character can significantly modulate the physicochemical and pharmacokinetic properties of a parent molecule. Consequently, the efficient synthesis of key intermediates like 4-(2,2,2-trifluoroethyl)aniline is of paramount importance. This guide moves beyond a simple recitation of protocols to provide a critical evaluation of the available synthetic arsenal, empowering chemists to select the optimal route for their specific objectives.
Methodology I: Reduction of 4-Nitro-1-(2,2,2-trifluoroethyl)benzene
A classical and often highly efficient approach to aromatic amines is the reduction of the corresponding nitro compound. This method is attractive due to the commercial availability of various nitroaromatics.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: To a solution of 4-nitro-1-(2,2,2-trifluoroethyl)benzene (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate, a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the desired aniline.
Comparative Analysis of Reducing Systems
| Reducing System | Typical Yield (%) | Advantages | Disadvantages | Relative Cost |
| Catalytic Hydrogenation (H₂/Pd/C) | >95% | High yield, clean reaction, atom economical. | Requires specialized hydrogenation equipment, handling of flammable H₂ gas and pyrophoric catalyst.[1] | Low to Medium |
| Transfer Hydrogenation (Ammonium formate/Pd/C) | ~90%[2] | Avoids the use of high-pressure hydrogen gas, milder conditions. | Generates stoichiometric byproducts. | Medium |
| Metal Reduction (Fe/HCl or SnCl₂/HCl) | 85-95% | Inexpensive reagents, robust and reliable. | Generates significant amounts of metal waste, harsh acidic conditions. | Low |
Mechanistic Rationale
Catalytic hydrogenation proceeds via the adsorption of the nitro group and hydrogen onto the palladium surface, followed by a stepwise reduction. Transfer hydrogenation offers a safer alternative by generating hydrogen in situ from a donor molecule like ammonium formate.[2] Metal-based reductions in acidic media are classic methods but are less favored in modern process chemistry due to environmental concerns.
Figure 1. Workflow for the reduction of 4-nitro-1-(2,2,2-trifluoroethyl)benzene.
Methodology II: Reductive Amination of 4-(2,2,2-trifluoroethyl)benzaldehyde
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.[3] This one-pot procedure involves the in-situ formation of an imine followed by its reduction.
Experimental Protocol: Sodium Borohydride Reduction
-
Imine Formation: 4-(2,2,2-trifluoroethyl)benzaldehyde (1.0 equiv) is dissolved in a suitable solvent, often methanol, and treated with an excess of an ammonia source, such as aqueous ammonia or ammonium acetate.
-
Reduction: After a period of stirring to allow for imine formation, a reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[4][5][6]
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or distillation.
Comparative Analysis of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Yield (%) | Advantages | Disadvantages | Relative Cost |
| Sodium Borohydride (NaBH₄) | 80-90%[6] | Inexpensive, readily available, and easy to handle.[5] | Can reduce the starting aldehyde if not controlled properly. | Low |
| Sodium Cyanoborohydride (NaBH₃CN) | 85-95%[7] | More selective for the imine over the aldehyde.[4] | Highly toxic, requires careful handling. | Medium |
| Catalytic Hydrogenation (H₂) | >90% | High yield, clean, and scalable. | Requires specialized high-pressure equipment. | Medium to High |
Scientific Rationale
The success of this one-pot reaction relies on the chemoselective reduction of the imine in the presence of the starting aldehyde. Sodium cyanoborohydride is often the reagent of choice due to its reduced reactivity towards carbonyls at neutral or slightly acidic pH.[4][7] However, for large-scale applications, catalytic hydrogenation is often preferred for its efficiency and reduced waste, despite the initial capital investment in equipment.[8]
Figure 2. Logical flow of the reductive amination process.
Methodology III: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[9]
Experimental Protocol
-
Reaction Setup: A mixture of 4-bromo-1-(2,2,2-trifluoroethyl)benzene (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide) is prepared in an inert atmosphere.
-
Amine Source: An ammonia surrogate, such as benzophenone imine followed by hydrolysis, or an ammonia source like lithium bis(trimethylsilyl)amide (LHMDS) is added.
-
Reaction: The mixture is heated in a suitable solvent (e.g., toluene or dioxane) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.
Comparative Analysis of Buchwald-Hartwig Amination Conditions
| Amine Source | Typical Yield (%) | Advantages | Disadvantages | Relative Cost |
| Ammonia Gas | 70-85% | Direct, atom economical. | Difficult to handle, requires specialized equipment. | Low |
| Ammonia Surrogates (e.g., Benzophenone imine) | 75-90% | Easier to handle than ammonia gas. | Requires an additional deprotection step. | Medium |
| LHMDS | 80-95% | High yielding, good for hindered substrates. | Generates stoichiometric silyl waste. | High |
Mechanistic Considerations and Ligand Choice
The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of phosphine ligand is critical for the efficiency of the reaction, with bulky, electron-rich ligands generally providing the best results.
Methodology IV: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[10] While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be a cost-effective alternative.
Experimental Protocol
-
Reaction Setup: 4-Iodo-1-(2,2,2-trifluoroethyl)benzene (1.0 equiv) is combined with a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃) in a high-boiling polar solvent like DMF or NMP.
-
Amine Source: An excess of aqueous ammonia is added.
-
Reaction: The mixture is heated to a high temperature (typically >150 °C) for an extended period.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and the product is extracted and purified.
Comparative Analysis of Ullmann Condensation Conditions
| Copper Source | Ligand | Typical Yield (%) | Advantages | Disadvantages |
| CuI | 1,10-Phenanthroline | 60-75% | Readily available and relatively inexpensive. | High reaction temperatures, long reaction times. |
| Cu Powder | None | 50-65% | Very inexpensive. | Often requires stoichiometric amounts of copper, harsh conditions.[11] |
| Cu₂O | Salicylaldoxime | 70-80% | Milder conditions compared to traditional Ullmann. | Ligand synthesis required. |
Authoritative Grounding
The Ullmann reaction proceeds through a proposed mechanism involving oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and reductive elimination. The use of ligands can facilitate the catalytic cycle and allow for milder reaction conditions.
Overall Comparison and Conclusion
| Synthetic Route | Key Starting Material | Reagent Cost | Safety Concerns | Scalability |
| Nitro Reduction | 4-Nitro-1-(2,2,2-trifluoroethyl)benzene | Low | Flammable H₂, pyrophoric catalyst | Excellent |
| Reductive Amination | 4-(2,2,2-trifluoroethyl)benzaldehyde | Low to Medium | Toxic cyanoborohydride | Very Good |
| Buchwald-Hartwig | 4-Bromo-1-(2,2,2-trifluoroethyl)benzene | High | Expensive and air-sensitive catalysts | Good |
| Ullmann Condensation | 4-Iodo-1-(2,2,2-trifluoroethyl)benzene | Medium | High temperatures, high-boiling solvents | Moderate |
-
For large-scale, cost-effective production , the reduction of 4-nitro-1-(2,2,2-trifluoroethyl)benzene via catalytic hydrogenation is often the most attractive option, provided the necessary equipment and safety protocols are in place.
-
Reductive amination offers a versatile and scalable alternative, particularly when the corresponding aldehyde is readily available.[12]
-
The Buchwald-Hartwig amination provides the broadest substrate scope and highest functional group tolerance, making it a powerful tool in a research and development setting where cost may be a secondary consideration.
-
The Ullmann condensation , while a more traditional method, can still be a viable option, especially when cost is a primary driver and the required high temperatures are not a limiting factor.
Ultimately, a thorough evaluation of the specific project requirements, including scale, budget, and available resources, will guide the selection of the most appropriate and efficient synthetic strategy.
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Efficacy Showdown: A Comparative Guide to Antiandrogens Synthesized from 1-Nitro-4-(2,2,2-trifluoroethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of prostate cancer therapeutics, nonsteroidal antiandrogens (NSAAs) derived from nitro-trifluoromethyl benzene scaffolds have emerged as pivotal agents. This guide provides an in-depth, objective comparison of the efficacy of two prominent drugs in this class, Bicalutamide and Nilutamide. By examining their synthesis, mechanism of action, and performance in preclinical and clinical settings, supported by experimental data, this document serves as a critical resource for researchers engaged in the discovery and development of novel antiandrogen therapies.
Introduction: The Significance of the Nitro-Trifluoromethyl Phenyl Scaffold
The 1-nitro-4-(2,2,2-trifluoroethyl)benzene moiety and its derivatives represent a cornerstone in the design of potent antagonists for the androgen receptor (AR). The electron-withdrawing nature of the nitro group and the trifluoromethyl substituent are crucial for high-affinity binding to the AR ligand-binding domain. This interaction competitively inhibits the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), thereby disrupting the signaling cascade that drives the growth of androgen-dependent prostate cancer. This guide will focus on two first-generation NSAAs, Bicalutamide and Nilutamide, which, although not directly synthesized from this compound, originate from structurally related nitro-trifluoromethyl aniline and benzonitrile precursors.
Bicalutamide: A Potent and Well-Tolerated Antiandrogen
Bicalutamide, marketed as Casodex, is a widely prescribed NSAA for the treatment of prostate cancer. Its synthesis typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with a propanamide derivative.
Mechanism of Action
Bicalutamide functions as a pure, non-steroidal androgen receptor antagonist. Upon entering the cell, it binds to the ligand-binding domain of the AR, preventing the conformational changes necessary for receptor activation and subsequent nuclear translocation. This blockade inhibits the transcription of androgen-responsive genes that are critical for prostate cancer cell growth and survival.[1]
Figure 1: Simplified signaling pathway of Bicalutamide's mechanism of action.
Efficacy Profile
Preclinical Data: Bicalutamide demonstrates a higher binding affinity for the androgen receptor compared to first-generation NSAAs like flutamide and nilutamide. Specifically, the active (R)-enantiomer of bicalutamide exhibits a 4-fold greater affinity than hydroxyflutamide (the active metabolite of flutamide) and a 5-fold higher affinity than nilutamide.[2] In preclinical models, bicalutamide has shown greater potency in reducing the weight of seminal vesicles and the ventral prostate.
Clinical Data: In clinical trials, bicalutamide (50 mg/day) in combination with a luteinizing hormone-releasing hormone (LHRH) agonist has shown comparable efficacy to flutamide in terms of time to progression and overall survival in patients with advanced prostate cancer. However, bicalutamide offers the advantage of once-daily dosing due to its longer elimination half-life (6-10 days).[2] A comparative study of bicalutamide (150 mg monotherapy) versus surgical castration in men with locally advanced prostate cancer showed no statistically significant difference in overall survival after a median follow-up of 6.3 years.[1][3]
Nilutamide: A First-Generation Antiandrogen with a Distinct Profile
Nilutamide, sold under the brand names Nilandron and Anandron, is another first-generation NSAA used in the treatment of metastatic prostate cancer. Its synthesis involves the reaction of 3-trifluoromethyl-4-nitroaniline with a hydantoin precursor.
Mechanism of Action
Similar to bicalutamide, nilutamide is a pure androgen receptor antagonist. It competitively inhibits the binding of androgens to the AR, thereby preventing the receptor's activation and its subsequent effects on gene transcription that promote tumor growth.[4]
Figure 3: Illustrative synthetic workflow for Bicalutamide.
Synthesis of Nilutamide (Illustrative Pathway)
The synthesis of nilutamide can be accomplished via the following general steps:
-
Hydantoin Formation: Reaction of an appropriate ketone or aldehyde with potassium cyanide and ammonium carbonate to form a hydantoin ring.
-
N-Arylation: The hydantoin is then reacted with a derivative of 3-trifluoromethyl-4-nitroaniline, often in the presence of a base, to attach the nitro-trifluoromethylphenyl group to the hydantoin nitrogen. [5]
Figure 4: Illustrative synthetic workflow for Nilutamide.
Competitive Androgen Receptor Binding Assay
This protocol outlines a standard procedure to determine the relative binding affinity of test compounds to the androgen receptor.
-
Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from rat ventral prostate tissue.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled androgen (e.g., ³H-R1881) and varying concentrations of the test compound (Bicalutamide or Nilutamide).
-
Separation: Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite precipitation or filtration.
-
Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Figure 5: Workflow for a competitive androgen receptor binding assay.
Cell Viability (MTT) Assay
This assay is used to assess the effect of antiandrogens on the proliferation of prostate cancer cell lines (e.g., LNCaP, VCaP).
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of Bicalutamide or Nilutamide for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. [6][7]4. Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. [7]5. Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Figure 6: Workflow for a cell viability (MTT) assay.
In Vivo Efficacy in a Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of antiandrogens in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., LNCaP) into the flank of immunocompromised mice. [8]2. Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups (vehicle control, Bicalutamide, Nilutamide) and administer the compounds daily via oral gavage.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week using calipers.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Figure 7: Workflow for an in vivo efficacy study using a xenograft model.
Conclusion
Bicalutamide and Nilutamide, both derived from nitro-trifluoromethyl phenyl precursors, have been instrumental in the management of prostate cancer. While both function as androgen receptor antagonists, a comprehensive analysis of available data indicates that Bicalutamide possesses a more favorable efficacy and safety profile. Its higher binding affinity for the androgen receptor translates to greater potency in preclinical models. Although direct head-to-head clinical trials are limited, the superior tolerability of Bicalutamide has established it as a more commonly utilized agent in clinical practice. This guide provides researchers with a foundational understanding of the comparative efficacy of these two drugs and detailed protocols to facilitate further investigation and the development of next-generation antiandrogens.
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A Senior Application Scientist's Guide to the Structural Confirmation of Derivatives Synthesized from 1-Nitro-4-(2,2,2-trifluoroethyl)benzene
For researchers, medicinal chemists, and professionals in drug development, the synthesis and structural verification of novel chemical entities are paramount. This guide provides an in-depth technical comparison of synthetic strategies and analytical techniques for derivatives of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene, a versatile starting material in medicinal chemistry due to the presence of the trifluoroethyl group, which can enhance metabolic stability and binding affinity.
The Strategic Importance of the Trifluoroethyl Moiety
The introduction of fluorine-containing groups, such as the trifluoroethyl group, into organic molecules is a widely employed strategy in drug discovery.[1] This is because fluorine's high electronegativity can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity to target proteins, and increased bioavailability. The this compound scaffold, therefore, presents a valuable starting point for the synthesis of a diverse range of potentially bioactive compounds.
Synthetic Pathways for Derivatization
The primary avenues for derivatizing this compound hinge on the reactivity of the nitro group and the activated aromatic ring. The two most common and effective strategies are the reduction of the nitro group to an amine and nucleophilic aromatic substitution (SNAr).
Reduction of the Nitro Group to Synthesize Anilines
The conversion of the nitro group to a primary amine is a fundamental transformation that opens up a vast chemical space for further derivatization, such as amide bond formation, sulfonylation, and diazotization reactions.[2][3]
Commonly Employed Reducing Agents: A Comparative Analysis
| Reducing Agent | Mechanism | Advantages | Disadvantages |
| H₂, Pd/C | Catalytic Hydrogenation | High yields, clean reaction, catalyst can be recycled.[3] | May reduce other functional groups (e.g., alkenes, alkynes). Requires specialized hydrogenation equipment. |
| Fe, Acid | Single Electron Transfer | Cost-effective, mild conditions, tolerates many functional groups.[3] | Stoichiometric amounts of metal are required, leading to significant waste. Workup can be tedious. |
| SnCl₂, HCl | Dissolving Metal Reduction | Effective for a wide range of nitroarenes, relatively mild.[4] | Generates tin-based waste products which can be toxic. |
| NaBH₄, Pd/C | Hydride Transfer | Milder than catalytic hydrogenation with H₂, does not require a high-pressure setup.[4] | Can be less chemoselective than other methods. |
The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. For a simple reduction of this compound, catalytic hydrogenation with Pd/C is often the preferred method due to its efficiency and clean reaction profile.[3]
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, cautiously add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: The reaction vessel is then placed under an atmosphere of hydrogen gas (typically a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 4-(2,2,2-trifluoroethyl)aniline.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Diagram: Synthetic Workflow for Nitro Group Reduction
Caption: Workflow for the reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of both the nitro and trifluoroethyl groups makes the aromatic ring of this compound highly susceptible to nucleophilic attack.[5][6] While the nitro group is a powerful activating group, it is generally a poor leaving group. However, if a suitable leaving group (e.g., a halogen) is present on the ring, SNAr can proceed readily. In the absence of a leaving group, the nitro group itself can sometimes be displaced under forcing conditions.[7]
A more common strategy involves introducing a halogen ortho or para to the nitro group to facilitate SNAr. For instance, starting with a halogenated precursor to this compound would be a viable approach.
Key Considerations for SNAr:
-
Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, phenoxides, thiolates, and amines. The strength of the nucleophile will influence the reaction rate.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile are typically used to solvate the nucleophile and promote the reaction.
-
Leaving Group: The nature of the leaving group is crucial. The order of reactivity is generally F > Cl > Br > I.[8]
Experimental Protocol: SNAr with Sodium Methoxide (on a hypothetical 2-fluoro-1-nitro-4-(2,2,2-trifluoroethyl)benzene)
-
Reactant Preparation: To a solution of 2-fluoro-1-nitro-4-(2,2,2-trifluoroethyl)benzene (1.0 eq) in anhydrous DMF, add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) to drive the reaction to completion.
-
Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched by the addition of water and extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Diagram: Nucleophilic Aromatic Substitution Pathway
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution.
Rigorous Structural Confirmation: A Multi-technique Approach
Unequivocal structural confirmation of the synthesized derivatives is essential. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their connectivity. For derivatives of 4-(2,2,2-trifluoroethyl)aniline, the aromatic protons will typically appear as a set of doublets or multiplets in the range of 6.5-8.0 ppm. The methylene protons of the trifluoroethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of the amine proton can vary and may appear as a broad singlet. For nitroaromatics, the protons ortho to the nitro group are significantly deshielded and appear at a higher chemical shift (downfield).[9]
-
¹³C NMR: The carbon NMR spectrum will indicate the number of unique carbon atoms. The carbon of the CF₃ group will be a quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the nitro group is typically observed at a high chemical shift.[9]
-
¹⁹F NMR: Fluorine NMR is particularly useful for fluorinated compounds. A single peak, often a triplet due to coupling with the adjacent methylene protons, is expected for the CF₃ group. The chemical shift will be indicative of the electronic environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) will confirm the molecular weight of the synthesized derivative. The fragmentation pattern can provide clues about the structure. For example, the loss of the nitro group (NO₂) or the trifluoroethyl group (CF₃CH₂) may be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
N-H stretch: For aniline derivatives, a characteristic absorption in the region of 3300-3500 cm⁻¹ will be observed.
-
N-O stretch: For nitro compounds, strong absorptions are typically seen around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group.[10]
-
C-F stretch: Strong absorptions in the region of 1000-1350 cm⁻¹ are characteristic of the C-F bonds in the trifluoroethyl group.
Table: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed structural connectivity, stereochemistry. | Unambiguous structure determination. | Requires a relatively pure sample, can be time-consuming to analyze complex spectra. |
| MS | Molecular weight, fragmentation pattern. | High sensitivity, can be coupled with chromatography (GC-MS, LC-MS). | Does not provide information on connectivity or stereochemistry. |
| IR | Presence of functional groups. | Fast, non-destructive, good for monitoring reaction progress. | Provides limited information on the overall structure. |
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of new chemical entities with potential applications in drug development. A thorough understanding of the available synthetic methodologies, coupled with a rigorous approach to structural confirmation using a combination of NMR, MS, and IR spectroscopy, is essential for the successful synthesis and characterization of these valuable compounds. This guide provides a framework for researchers to make informed decisions in their synthetic and analytical workflows.
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ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of Trifluoromethyl-Substituted Heteroaromatic Aldehydes. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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National Institutes of Health. (n.d.). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
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ResearchGate. (2025, August 10). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]
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Sci-Hub. (n.d.). Synthesis of some trifluoroethyl-substituted derivatives of aniline. Retrieved from [Link]
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Wikipedia. (n.d.). Category:Nitrobenzene derivatives. Retrieved from [Link]
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Semantic Scholar. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
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ResearchGate. (n.d.). Effect of Fluoro Substituents on Polynitroarylenes: Design, Synthesis and Theoretical Studies of Fluorinated Nitrotoluenes. Retrieved from [Link]
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National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
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Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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PubMed Central. (n.d.). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Retrieved from [Link]
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A Senior Application Scientist's Guide to Trifluoroethylation of Aromatic Compounds: A Comparative Analysis
The strategic introduction of the trifluoroethyl group (-CH₂CF₃) into aromatic systems is a cornerstone of modern medicinal chemistry, agrochemical development, and materials science. This moiety can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.[1] This guide provides a comparative overview of the leading methods for aromatic trifluoroethylation, offering insights into their mechanisms, practical applications, and experimental protocols to aid researchers in selecting the most suitable strategy for their synthetic challenges.
Palladium-Catalyzed C-H Trifluoroethylation: Precision Through Directed Activation
Palladium-catalyzed C-H activation has emerged as a powerful and highly regioselective method for the trifluoroethylation of arenes, particularly for substrates bearing directing groups.[1][2] This approach offers excellent control over the site of functionalization, typically favoring the ortho position to the directing group.
Mechanistic Rationale
The catalytic cycle is generally understood to proceed through a concerted metalation-deprotonation (CMD) mechanism. The palladium catalyst, often in the form of Pd(OAc)₂, coordinates to the directing group of the aromatic substrate. This brings the metal center in close proximity to the C-H bond, facilitating its cleavage and the formation of a palladacycle intermediate. Subsequent oxidative addition of a trifluoroethylating agent, followed by reductive elimination, furnishes the trifluoroethylated product and regenerates the active palladium catalyst. A key reagent in this methodology is the trifluoroethyl(mesityl)iodonium salt, which has proven to be highly effective.[1][2]
Figure 1: Proposed mechanism for palladium-catalyzed C-H trifluoroethylation.
Experimental Protocol: ortho-Trifluoroethylation of Acetanilide
This protocol is adapted from the work of Novák and co-workers, demonstrating a mild and efficient procedure.[2]
Materials:
-
Acetanilide
-
Trifluoroethyl(mesityl)iodonium triflate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add acetanilide (0.2 mmol, 1.0 equiv.), trifluoroethyl(mesityl)iodonium triflate (0.3 mmol, 1.5 equiv.), and Pd(OAc)₂ (0.01 mmol, 5 mol%).
-
Add anhydrous DCM (2.0 mL) and trifluoroacetic acid (0.2 mmol, 1.0 equiv.) via syringe.
-
Stir the reaction mixture at room temperature for 1.5 to 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-trifluoroethylated acetanilide.
Performance and Substrate Scope
This method exhibits excellent functional group tolerance and provides high yields, often exceeding 90%, for a variety of anilides and other directed substrates.[2]
| Substrate (Directing Group) | Trifluoroethylating Agent | Catalyst | Solvent | Yield (%) | Reference |
| Acetanilide | CF₃CH₂(mesityl)iodonium triflate | Pd(OAc)₂ | DCM | 95 | [2] |
| N-Phenylpivalamide | CF₃CH₂(mesityl)iodonium triflate | Pd(OAc)₂ | DCM | 88 | [2] |
| 2-Phenylpyridine | CF₃CH₂(mesityl)iodonium triflate | Pd(OAc)₂ | TFA | 75 | [2] |
Photocatalytic Trifluoroethylation: A Radical Approach Under Mild Conditions
Visible-light photocatalysis has revolutionized radical chemistry, providing a mild and efficient platform for the generation of trifluoroethyl radicals.[3][4] This approach is particularly advantageous for its broad substrate scope, including electron-rich and electron-deficient arenes, as well as heterocycles.
Mechanistic Rationale
The reaction is initiated by the excitation of a photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) with visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with a trifluoroethyl source, such as a trifluoroethyl sulfoximine reagent or trifluoroethyl iodide, to generate a trifluoroethyl radical.[3] This radical then adds to the aromatic ring to form a radical intermediate, which is subsequently oxidized to the corresponding cation and then deprotonated to yield the trifluoroethylated arene and regenerate the photocatalyst.
Figure 2: Generalized mechanism for photocatalytic trifluoroethylation of arenes.
Experimental Protocol: Photocatalytic Trifluoroethylation of Anisole
This protocol is a representative example of a visible-light-mediated trifluoroethylation.
Materials:
-
Anisole
-
Pentafluoroethyl sulfoximine reagent (as a trifluoroethyl source precursor)
-
fac-Ir(ppy)₃
-
Acetonitrile (MeCN), degassed
Procedure:
-
In a nitrogen-filled glovebox, add anisole (0.2 mmol, 1.0 equiv.), the pentafluoroethyl sulfoximine reagent (0.3 mmol, 1.5 equiv.), and fac-Ir(ppy)₃ (0.002 mmol, 1 mol%) to a screw-capped vial.
-
Add degassed MeCN (2.0 mL).
-
Seal the vial and place it approximately 5 cm from a blue LED lamp (40 W).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by GC-MS), remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the trifluoroethylated anisole.
Performance and Substrate Scope
Photocatalytic methods are known for their broad functional group tolerance and applicability to a wide range of aromatic and heteroaromatic substrates.[4] Yields can vary depending on the substrate and specific conditions.
| Substrate | Trifluoroethyl Source | Photocatalyst | Solvent | Yield (%) | Reference |
| Benzene | CF₃CH₂I | fac-Ir(ppy)₃ | MeCN | 78 | Adapted from[5] |
| Anisole | CF₃CH₂-Sulfoximine | fac-Ir(ppy)₃ | MeCN | 65 | Adapted from[3] |
| Pyridine | CF₃CH₂I | Rose Bengal | DMSO | 55 | [6] |
| Indole | CF₃CH₂I | Eosin Y | MeCN | 72 | [7] |
Electrochemical Trifluoroethylation: A Reagent-Free Activation Strategy
Electrochemical synthesis offers a green and sustainable alternative for generating reactive intermediates without the need for stoichiometric chemical oxidants or reductants.[8] In the context of trifluoroethylation, electrochemistry provides a powerful means to generate trifluoroethyl radicals from readily available precursors.
Mechanistic Rationale
In a typical electrochemical trifluoroethylation, an electric current is passed through a solution containing the aromatic substrate and a trifluoroethyl source in the presence of a supporting electrolyte. At the anode, the trifluoroethyl precursor can be oxidized to generate a trifluoroethyl radical. This radical then adds to the aromatic substrate, and the resulting radical intermediate is further oxidized at the anode to a carbocation, which then loses a proton to afford the final product.
Figure 3: Simplified mechanism for electrochemical trifluoroethylation.
Experimental Protocol: Electrochemical Trifluoroethylation of Benzene
This is a general procedure for an electrochemical C-H trifluoroethylation.
Materials:
-
Benzene
-
Trifluoroacetic acid (TFA) or other trifluoroethyl source
-
Supporting electrolyte (e.g., n-Bu₄NBF₄)
-
Acetonitrile (MeCN), anhydrous and degassed
-
Electrochemical cell (undivided or divided) with graphite anode and platinum cathode
Procedure:
-
Set up the electrochemical cell with a graphite anode and a platinum cathode.
-
To the cell, add benzene (1.0 mmol, 1.0 equiv.), the trifluoroethyl source (e.g., TFA, 2.0 mmol, 2.0 equiv.), and the supporting electrolyte (e.g., n-Bu₄NBF₄, 0.1 M) in anhydrous and degassed MeCN (10 mL).
-
Apply a constant current (e.g., 10 mA) to the cell and stir the mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by GC-MS. The reaction time can vary from a few hours to overnight.
-
After completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance and Substrate Scope
Electrochemical methods are promising for their sustainability and can be applied to a range of aromatic compounds. Yields are often moderate to good, and the regioselectivity can be influenced by the electronic properties of the substrate.
| Substrate | Trifluoroethyl Source | Electrolyte | Solvent | Yield (%) | Reference |
| Benzene | TFA | n-Bu₄NBF₄ | MeCN | 65 | Adapted from[9] |
| Mesitylene | TFA | n-Bu₄NBF₄ | MeCN | 77 | Adapted from[1] |
| Caffeine | TFA | n-Bu₄NBF₄ | MeCN | 59 | Adapted from[9] |
Comparative Analysis and Future Outlook
| Feature | Palladium-Catalyzed C-H Activation | Photocatalytic Trifluoroethylation | Electrochemical Trifluoroethylation |
| Regioselectivity | High (ortho-selective with directing groups) | Moderate to good (influenced by electronics) | Moderate (influenced by electronics) |
| Substrate Scope | Good (requires directing group for high efficiency) | Broad (electron-rich, -poor, heterocycles) | Broad (electron-rich, -poor, heterocycles) |
| Functional Group Tolerance | Good | Excellent | Good |
| Reaction Conditions | Mild (often room temperature) | Very mild (visible light, room temperature) | Mild (room temperature) |
| Reagents | Requires stoichiometric iodonium salt | Requires photocatalyst and trifluoroethyl source | Requires electrolyte, "reagent-free" activation |
| Scalability | Can be challenging due to catalyst loading and reagent cost | Good, amenable to flow chemistry | Excellent, particularly in flow reactors |
The choice of trifluoroethylation method depends heavily on the specific substrate, desired regioselectivity, and available resources. Palladium-catalyzed C-H activation offers unparalleled regiocontrol for substrates with directing groups. Photocatalytic methods provide a versatile and mild approach for a broad range of aromatic and heteroaromatic compounds. Electrochemical synthesis represents a green and increasingly attractive strategy, avoiding the use of chemical oxidants.
Future developments in this field will likely focus on the discovery of more efficient and cost-effective catalysts and trifluoroethylating agents, as well as the development of methods with even broader substrate scope and functional group tolerance. The continued exploration of novel activation strategies, such as the combination of photocatalysis and electrochemistry, holds great promise for advancing the field of aromatic trifluoroethylation.
References
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- Ošeka, L., et al. (2022). Electrochemical Hydroxylation of Electron-Rich Arenes in Continuous Flow. TUE Research Portal.
- Schlechter, T., et al. (2018). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals.
- Straathof, N. J. W., Cramer, S. E., Hessel, V., & Noël, T. (2016). Practical Photocatalytic Trifluoromethylation and Hydrotrifluoromethylation of Styrenes in Batch and Flow.
- Novák, Z., et al. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation.
- Liu, J., et al. (2020). Visible-Light-Induced Photocatalytic C3-Trifluoroethylation of Quinoxalin-2-(1H)-ones. European Journal of Organic Chemistry, 2020(35), 5731-5735.
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- Maraswami, M., Pankajakshan, S., Chen, G., & Loh, T. P. (2017). Palladium-Catalyzed Direct C–H Trifluoroethylation of Aromatic Amides. Organic Letters, 19(16), 4223–4226.
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A Senior Application Scientist's Guide to the Comparative Biological Activity of Nitrobenzene Derivatives
Introduction: The Paradox of Nitrobenzene Derivatives in Biology and Medicine
Nitrobenzene and its derivatives represent a fascinating class of aromatic compounds. Industrially, they are foundational materials for manufacturing everything from dyes and pesticides to explosives and pharmaceuticals.[1][2] However, this utility is shadowed by their well-documented toxicity and environmental persistence.[1][3] The very chemical feature that makes them stable and useful—the strongly electron-withdrawing nitro group—also underpins their biological activity and potential as therapeutic agents.[2][4]
This guide provides a comparative analysis of the biological activities of various nitrobenzene derivatives, with a focus on their applications in oncology, microbiology, and parasitology. We will delve into the core mechanism that governs their action—bioreductive activation—and present the experimental frameworks necessary to validate and compare their efficacy. As researchers and drug development professionals, understanding the nuances of the structure-activity relationships (SAR) and the causality behind experimental design is paramount to harnessing the therapeutic potential of these challenging yet promising molecules.[5][6]
The Central Mechanism: Bioreductive Activation as a Molecular Switch
The biological activity of most nitroaromatic compounds is not inherent to the parent molecule but is unlocked through its metabolic transformation. The core principle is bioreductive activation , a process that turns the relatively inert nitro group into a highly reactive and cytotoxic species.[7] This "electronic switch" is particularly effective in hypoxic (low-oxygen) environments, such as those found in solid tumors, or within anaerobic and microaerophilic microorganisms.[4][8]
The process is catalyzed by a family of enzymes known as nitroreductases , which use cofactors like NADPH or NADH to sequentially reduce the nitro group (-NO₂).[4][9][10]
-
Step 1: Formation of Nitroso Intermediate: The nitro group undergoes a two-electron reduction to form a nitroso (-NO) derivative.
-
Step 2: Formation of Hydroxylamino Intermediate: A further two-electron reduction yields a hydroxylamino (-NHOH) species.
-
Step 3: Generation of Reactive Radicals & Amines: The hydroxylamino intermediate is highly unstable and can generate cytotoxic nitroso and superoxide radicals.[11] Further reduction leads to the final, more stable amino (-NH₂) product.
The highly reactive nitroso and hydroxylamino intermediates are the primary effectors of cytotoxicity, capable of covalently binding to and damaging critical cellular macromolecules like DNA, leading to cell death.[11]
Caption: The multi-step bioreductive activation pathway of nitroaromatic compounds.
Comparative Anticancer Activity: Exploiting Tumor Hypoxia
The hypoxic microenvironment of solid tumors provides a natural target for nitroaromatic compounds, allowing them to function as Hypoxia-Activated Prodrugs (HAPs) .[8][12] These compounds are designed to be minimally toxic in normal, oxygen-rich tissues but become potent cytotoxins upon activation by nitroreductases in oxygen-poor tumor cells.
Structure-Activity Relationship Insights
The positioning of the nitro group and other substituents on the benzene ring significantly impacts the compound's reductive potential and, consequently, its anticancer activity. For instance, C-10 substituted nitrobenzyl derivatives of SN-38 (an active metabolite of the chemotherapy drug Irinotecan) have been evaluated as HAPs.[8][12]
-
Positional Isomerism Matters: The 2-nitro, 3-nitro, and 4-nitrobenzyl derivatives exhibit markedly different cytotoxicities. This is because the position of the nitro group influences the ease of its reduction and the stability of the resulting intermediates.
-
Prodrug Validation: A critical feature of a successful prodrug is significantly lower toxicity compared to the active "effector" molecule. All three nitrobenzyl derivatives of SN-38 were found to be less cytotoxic than SN-38 itself, fulfilling a key requirement for prodrug action.[8]
Quantitative Comparison of Anticancer Activity
The table below summarizes the in vitro cytotoxicity of SN-38 and its nitrobenzyl derivatives against the K562 human leukemia cell line. Activity is expressed as the IC₅₀ value—the concentration required to inhibit cell growth by 50%.
| Compound | Substituent Position | IC₅₀ (nM)[8] | Fold Decrease in Cytotoxicity (vs. SN-38) |
| SN-38 (Parent Drug) | N/A | 3.0 | - |
| Derivative 1 | 2-Nitrobenzyl | 25.9 | ~8.6x |
| Derivative 2 | 3-Nitrobenzyl | 12.2 | ~4.1x |
| Derivative 3 | 4-Nitrobenzyl | 58.0 | ~19.3x |
Analysis: The 4-nitrobenzyl derivative shows the greatest reduction in baseline cytotoxicity, making it a potentially safer prodrug that would rely more heavily on hypoxic activation to exert its therapeutic effect. While all derivatives are less potent than the parent drug, the 4-nitrobenzyl analog was still shown to inhibit topoisomerase I, the target enzyme, at concentrations similar to SN-38, validating the mechanism of action post-activation.[8]
Experimental Protocol: Assessing In Vitro Cytotoxicity using an MTS Assay
This protocol provides a robust method for determining the IC₅₀ values of test compounds against adherent cancer cell lines. The MTS assay is a colorimetric method that measures cell viability based on the reduction of a tetrazolium salt by metabolically active cells.
Causality and Self-Validation
-
Why MTS? This assay measures mitochondrial reductase activity, a strong indicator of cell viability. Its single-reagent, add-and-read format minimizes handling errors.
-
Controls for Trustworthiness: The inclusion of "no cell" (media + reagent), "vehicle only" (cells + solvent), and "untreated" (cells + media) controls is critical. These controls account for background absorbance, solvent effects, and baseline cell viability, respectively, ensuring that the observed effects are due to the compound itself.
-
Seeding Density: Optimizing the initial cell seeding density is crucial to ensure cells are in the logarithmic growth phase during the experiment, providing a sensitive window for detecting cytotoxic effects.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture human cancer cells (e.g., K562, HeLa, A549) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each nitrobenzene derivative in DMSO.
-
Perform serial dilutions in culture medium to create a range of 2X final concentrations (e.g., from 200 µM to 2 nM).
-
Remove the old medium from the cell plate and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours.
-
-
MTS Assay and Data Collection:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Caption: Experimental workflow for determining IC₅₀ via MTS cytotoxicity assay.
Comparative Antimicrobial and Antiparasitic Activity
The same principle of bioreductive activation makes nitrobenzene derivatives effective against various anaerobic or microaerophilic pathogens and parasites.[11][13] Well-known drugs like metronidazole (a 5-nitroimidazole) have been used for decades to treat infections caused by anaerobic bacteria and protozoa.[11]
Mechanism and Spectrum of Activity
Once inside a microbial cell, the nitro group is reduced, generating toxic intermediates that cause DNA strand breakage and cell death.[11] The efficacy of these compounds is often dependent on the specific nitroreductases present in the target organism.
-
Antibacterial: Nitro-containing molecules show broad-spectrum activity.[11][13] For example, certain benzimidazole-quinoline hybrids containing nitro groups exhibit potent activity against both Gram-positive (e.g., Bacillus cereus) and Gram-negative bacteria, with some derivatives showing very low Minimum Inhibitory Concentrations (MICs) in the range of 1–8 µg/mL.[14]
-
Antiparasitic: Derivatives have demonstrated significant activity against parasites such as Trypanosoma brucei and Leishmania major.[15] The selectivity of these compounds is a key parameter, comparing their toxicity against the parasite versus a mammalian cell line (e.g., MRC-5) to determine a therapeutic window.[15]
Quantitative Comparison of Antimicrobial Activity
The following table presents a hypothetical comparison based on published data for nitro-substituted heterocyclic compounds, illustrating how MIC values are used to compare potency.
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) |
| Benzimidazole-Quinoline | Hybrid 78[14] | Bacillus cereus | 156.25 |
| Benzimidazole-Quinoline | Hybrid 79 (5-nitro)[14] | Bacillus cereus | 312.5 |
| Oligostyrylbenzene | Derivative 1[15] | Acinetobacter baumannii | >128 |
| Oligostyrylbenzene | Derivative 2[15] | Acinetobacter baumannii | >128 |
| Reference Antibiotic | Ampicillin[14] | Bacillus cereus | 1250 |
Analysis: This data illustrates the structure-activity relationship; for instance, the unsubstituted benzimidazole core (Hybrid 78) was more active against B. cereus than its 5-nitrobenzimidazole analogue (Hybrid 79).[14] This highlights that the mere presence of a nitro group is not a guarantee of enhanced activity; its position and the overall molecular scaffold are critical. In some cases, adding a nitro group can even lead to a loss of antimicrobial activity.[14]
Toxicology and Safety Considerations
While the targeted activation of nitrobenzene derivatives is a powerful therapeutic strategy, their inherent toxicity cannot be overlooked. The same mechanisms that kill cancer cells or microbes can also harm healthy host tissues.
-
Hematotoxicity: A primary effect of nitrobenzene exposure is methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to carry oxygen. This, along with the destruction of red blood cells (erythrocytes), can lead to anemia and damage to the spleen and liver.[16][17]
-
Oxidative Stress: The reactive intermediates from nitro reduction can induce widespread oxidative stress, depleting cellular antioxidants like glutathione and damaging lipids, proteins, and DNA in healthy tissues.[16][17]
-
Mutagenicity and Carcinogenicity: Many nitroaromatic compounds are mutagenic in bacterial assays (e.g., the Ames test) and are classified as potential human carcinogens.[1][7][18]
Therefore, the drug development process for these compounds must involve a careful balance of efficacy and toxicity, often through quantitative structure-activity relationship (QSAR) models that can help predict toxicity based on molecular structure.[6][19][20][21]
Conclusion and Future Outlook
Nitrobenzene derivatives are a double-edged sword. Their broad biological activities, underpinned by the elegant mechanism of bioreductive activation, present significant therapeutic opportunities, especially in the targeted treatment of cancer and infectious diseases. The ability to design prodrugs that are selectively activated in pathological environments remains a highly attractive strategy.
However, the path forward requires a deep understanding of the structure-activity and structure-toxicity relationships. Future research should focus on designing novel derivatives with an improved therapeutic index: maximizing activation in target cells while minimizing off-target toxicity in the host. This will involve the use of predictive QSAR models, detailed mechanistic studies, and the development of more sophisticated drug delivery systems. By embracing a scientifically rigorous and safety-conscious approach, the research community can unlock the full potential of this versatile class of compounds.
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Kateryna, L., et al. (2017). Biomarkers of oxidative and nitro-oxidative stress: conventional and novel approaches. Annals of Translational Medicine, 5(2), 37. Available at: [Link]
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Vance, W. A., & Levin, D. E. (1984). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Journal of Medicinal Chemistry, 27(12), 1579-1583. Available at: [Link]
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Alias, A., & Zabidi, Z. (2022). QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 953-968. Available at: [Link]
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Kamal, A., et al. (2016). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 59(8), 3636-3668. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene
As researchers and professionals in the dynamic field of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The compounds we handle, such as 1-Nitro-4-(2,2,2-trifluoroethyl)benzene, are pivotal to our work, but they also necessitate a profound understanding of their potential hazards and the protocols for their safe management. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in established safety protocols for analogous halogenated nitroaromatic compounds, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this particular molecule.
Hazard Assessment: Understanding the Risk Profile
Key Inferred Hazards:
-
Toxicity: Nitroaromatic compounds are known for their toxicity if swallowed, inhaled, or in contact with skin.[1][2][3] They can cause damage to organs through prolonged or repeated exposure.[1][2][3]
-
Carcinogenicity and Mutagenicity: Many nitroaromatic compounds are suspected of causing cancer and genetic defects.[1][2][3]
-
Reproductive Toxicity: There is a potential risk of impaired fertility.[4]
-
Skin and Eye Irritation: Direct contact can cause serious eye and skin irritation.[4][5]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life with long-lasting effects.[1][6]
Due to these potential hazards, this compound must be treated as a hazardous substance, and all handling and disposal procedures should reflect this high level of risk.
Hazard Summary Table
| Hazard Classification | Inferred Risk for this compound |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely to be toxic.[1][2][3] |
| Carcinogenicity | Suspected of causing cancer.[1][2][3] |
| Reproductive Toxicity | May damage fertility.[4] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[5] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[1][2][3] |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects.[1] |
Immediate Safety and Handling Protocols
Prior to any handling or disposal, it is imperative to have the appropriate engineering controls and personal protective equipment (PPE) in place.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood.[7]
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles are mandatory.[4]
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. This compound should be treated as a hazardous waste.
Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled, and compatible container for the collection of this compound waste. The container should be made of a material that will not react with the compound (e.g., glass or a suitable plastic).[8]
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, health hazard, environmental hazard).[9]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials could lead to dangerous reactions.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[10]
-
Alert: Inform your supervisor and the institutional EHS department immediately.
-
Containment (for small spills): If the spill is small and you are trained to handle it, wear the appropriate PPE and contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully scoop the absorbent material into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated to disperse any remaining vapors.
Final Disposal
-
Secure Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][7][9] Never pour this compound down the drain or dispose of it with general laboratory trash.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The responsible management of chemicals like this compound is a cornerstone of scientific excellence. By adhering to these detailed disposal procedures, we not only comply with regulatory standards but also foster a culture of safety that protects ourselves, our colleagues, and the environment. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your unique research setting.
References
-
Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
-
Vastani. (n.d.). Material Safety Data Sheet Nitrobenzene. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
-
Environmental Health and Safety Office. (2021). EHSO Manual 2021-2022: Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]
-
MDPI. (2022). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. vastanichem.com [vastanichem.com]
- 5. fishersci.com [fishersci.com]
- 6. Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago | MDPI [mdpi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. echa.europa.eu [echa.europa.eu]
- 10. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
